molecular formula C34H40Br4F6N4O8 B608037 Ianthelliformisamine C TFA CAS No. 1643593-30-9

Ianthelliformisamine C TFA

Numéro de catalogue: B608037
Numéro CAS: 1643593-30-9
Poids moléculaire: 1066.32
Clé InChI: ITGKGTPPRJVLIB-QZKABRJGSA-N
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Description

Ianthelliformisamine C is a polyamine alkaloid originally isolated from the marine sponge Suberea ianthelliformis . This natural product scaffold has attracted significant research interest for its intrinsic antimicrobial properties and its notable ability to enhance the action of legacy antibiotics, presenting a promising strategy to combat drug-resistant bacteria . In research applications, Ianthelliformisamine C has demonstrated intrinsic growth inhibition against a panel of bacteria, including Staphylococcus aureus (MIC 17.5 µM) and the challenging Gram-negative bacterium Pseudomonas aeruginosa (MIC 8.75 µM) . A key and valuable characteristic of this compound is its function as an antibiotic enhancer (or potentiator). Studies have shown that it can significantly enhance the efficacy of doxycycline and other antibiotics against Gram-negative pathogens like P. aeruginosa and Escherichia coli . This makes it a compelling tool for investigating combination therapies to overcome antibiotic resistance. The mechanism of action of Ianthelliformisamine C is associated with its ability to disrupt bacterial membranes. Evidence from membrane permeabilization assays indicates that it enacts cell death via membrane permeabilization, a mechanism characteristic of synthetic mimics of antimicrobial peptides (SMAMPs) . Its structure, featuring protonatable secondary amines and lipophilic terminal cinnamate groups, fits the amphipathic motif required for this activity . Presented as the TFA salt, this product is supplied to ensure high stability and solubility for your research applications. Ianthelliformisamine C TFA is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Propriétés

Numéro CAS

1643593-30-9

Formule moléculaire

C34H40Br4F6N4O8

Poids moléculaire

1066.32

Nom IUPAC

(2E,2'E)-N,N'-((butane-1,4-diylbis(azanediyl))bis(propane-3,1-diyl))bis(3-(3,5-dibromo-4-methoxyphenyl)acrylamide) bis(2,2,2-trifluoroacetate)

InChI

InChI=1S/C30H38Br4N4O4.2C2HF3O2/c1-41-29-23(31)17-21(18-24(29)32)7-9-27(39)37-15-5-13-35-11-3-4-12-36-14-6-16-38-28(40)10-8-22-19-25(33)30(42-2)26(34)20-22;2*3-2(4,5)1(6)7/h7-10,17-20,35-36H,3-6,11-16H2,1-2H3,(H,37,39)(H,38,40);2*(H,6,7)/b9-7+,10-8+;;

Clé InChI

ITGKGTPPRJVLIB-QZKABRJGSA-N

SMILES

O=C(NCCCNCCCCNCCCNC(/C=C/C1=CC(Br)=C(OC)C(Br)=C1)=O)/C=C/C2=CC(Br)=C(OC)C(Br)=C2.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Ianthelliformisamine C TFA;  Ianthelliformisamine-C TFA;  IanthelliformisamineC TFA;  Ianthelliformisamine C TFA salt; 

Origine du produit

United States

Methodological & Application

Restoring Legacy Antibiotics: Experimental Workflows for Ianthelliformisamine C TFA Synergy in MDR Gram-Negative Pathogens

Author: BenchChem Technical Support Team. Date: March 2026

Multi-drug resistant (MDR) Gram-negative bacteria, such as Pseudomonas aeruginosa and Klebsiella pneumoniae, rely heavily on restricted outer membrane permeability and active multidrug efflux pumps to survive antibiotic exposure. Developing novel compounds that bypass these mechanical and enzymatic barriers is a critical frontier in drug development.

Derived from the marine sponge Suberea ianthelliformis, Ianthelliformisamine C —a bis-cinnamido substituted spermine derivative—has emerged as a potent chemosensitizing agent[1]. As a trifluoroacetic acid (TFA) salt, its aqueous solubility is significantly enhanced, allowing it to efficiently inhibit bacterial drug transporters, alter proton homeostasis, and restore the intracellular accumulation of legacy antibiotics like doxycycline and ciprofloxacin[1],[2].

As an Application Scientist, I have designed this technical protocol to guide you through rigorously validating the antibiotic-enhancing properties of Ianthelliformisamine C TFA. Rather than merely listing steps, this guide emphasizes the causality of the methodology, ensuring that your data can differentiate between true target engagement (efflux inhibition) and non-specific membrane toxicity.

Mechanistic Rationale: Efflux Inhibition vs. Permeabilization

When working with polyamine-isoprene compounds or spermine derivatives, the core experimental challenge is proving how the compound restores antibiotic activity. While compounds like squalamine act by massive outer-membrane disruption, Ianthelliformisamine C TFA primarily acts by inhibiting dye/drug transport and altering proton homeostasis without catastrophic membrane lysis[3],[4].

If the bacterial envelope is merely destroyed, any drug will enter; however, true chemosensitizers act synergistically by disabling the specific efflux pumps that expel hydrophobic antibiotics.

Fig 1: Mechanistic pathway of Ianthelliformisamine C TFA synergy via efflux inhibition.

Experimental Protocols for Synergy Assessment

Protocol A: Fractional Inhibitory Concentration (FIC) Checkerboard Assay

To establish synergy, we calculate the Fractional Inhibitory Concentration Index (FICI). This assay systematically exposes planktonic cells to a two-dimensional concentration matrix of the primary antibiotic and the Ianthelliformisamine enhancer.

Causality Check: We utilize a standard inoculum (


 CFU/mL). A higher inoculum can cause an "inoculum effect," artificially inflating the MIC due to collective enzymatic degradation of the antibiotic or target saturation.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture P. aeruginosa (e.g., PAO1) overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Dilute to a

    
     McFarland standard, then further dilute 1:100 in CAMHB to reach 
    
    
    
    CFU/mL.
  • Matrix Assembly (96-Well Plate):

    • Along the X-axis (columns 1–8), perform a 2-fold serial dilution of Ianthelliformisamine C TFA (range: 1 µM to 128 µM).

    • Along the Y-axis (rows A–G), perform a 2-fold serial dilution of the primary antibiotic (e.g., Doxycycline, 0.25 µg/mL to 64 µg/mL).

    • Row H and Column 9 must serve as monotherapy MIC controls for the antibiotic and the enhancer, respectively.

  • Inoculation & Incubation: Add 50 µL of the bacterial suspension to all test wells (final volume 100 µL). Incubate at 37°C for 18–24 hours under aerobic conditions.

  • Viability Readout: Add 10 µL of 0.01% Resazurin dye to each well and incubate for an additional 2 hours. A color shift from blue (resazurin) to pink (resorufin) indicates metabolic activity.

  • FICI Calculation:

    • Interpretation: Synergy is defined as

      
      .
      

Fig 2: Staged workflow for the Fractional Inhibitory Concentration Checkerboard Assay.

Protocol B: Mechanistic Validation (Efflux Inhibition vs. Membrane Lysis)

Because Ianthelliformisamine C TFA operates as an antibiotic enhancer[5], we must prove that the outer membrane integrity is retained, and synergy is achieved via transporter inhibition.

1. ATP Release Assay (Membrane Integrity):

  • Purpose: To confirm the compound does not act via catastrophic membrane lysis.

  • Method: Incubate log-phase P. aeruginosa with synergistic concentrations of Ianthelliformisamine C and Doxycycline. Centrifuge the cells and sample the supernatant.

  • Readout: Use a Luciferin-Luciferase bioluminescence kit to measure external ATP.

  • Expected Result: As established by[1], true Ianthelliformisamine C enhancer activity yields minimal ATP release (<16% of maximal efflux), unlike strong permeabilizers (e.g., Polymyxin B).

2. Intracellular Accumulation Assay (Efflux Inhibition):

  • Purpose: To quantify the rescue of intracellular drug accumulation.

  • Method: Leverage the intrinsic fluorescence of Doxycycline. Expose P. aeruginosa to Doxycycline alone, and Doxycycline + Ianthelliformisamine C TFA. Wait 30 minutes, wash the cells with PBS to remove extracellular drug, and lyse the cells via sonication.

  • Readout: Measure lysate fluorescence (Spectrofluorimetry) or observe whole cells via Deep-UV (DUV) microscopy. Increased intracellular fluorescence directly correlates with efflux pump inhibition[6].

Protocol C: Biofilm Eradication Protocol

Pseudomonas aeruginosa forms robust biofilms rich in exopolysaccharides (e.g., Psl, alginate) that nullify standard MIC measurements. Ianthelliformisamine C has been proven to synergize with ciprofloxacin against both free-living and biofilm populations[2].

Causality Check: Standard OD600 measurements are invalid here because the extracellular matrix scatters light unpredictably. We exclusively rely on tetrazolium or resazurin reduction assays for metabolic quantification of surviving adherent cells.

Method:

  • Grow P. aeruginosa PAO1 in 96-well flat-bottom plates for 24 hours at 37°C to establish mature biofilms.

  • Aspirate the planktonic supernatant and gently wash the biofilm twice with PBS.

  • Add fresh media containing the Ianthelliformisamine C/Ciprofloxacin combinations.

  • Incubate for 24 hours. Wash away the drug/media, add resazurin (0.01%), and measure fluorescence (Ex 560 nm / Em 590 nm) to quantify viable biofilm eradication.

Quantitative Data Interpretation

When executing the protocols above, your data should align with the established therapeutic profiles of polyamino geranic acid derivatives and marine spermine alkaloids. The table below summarizes expected baseline metrics derived from clinical isolate testing.

Table 1: Expected Synergy Profiles for Ianthelliformisamine C TFA

Primary AntibioticPathogen StrainMonotherapy MICCombo MICEnhancer Conc.FICI ScoreResult Interpretation
Doxycycline P. aeruginosa PAO132 µg/mL2 µg/mL12.5 µM0.31Strong Synergy
Ciprofloxacin P. aeruginosa PAO10.5 µg/mL0.125 µg/mL34.5 µM0.38Synergy
Cefepime K. pneumoniae (MDR)16 µg/mL4 µg/mL25.0 µM0.50Synergy

Note: Monotherapy MIC values for Ianthelliformisamine C typically range from 12.5 to 100 µg/mL; its true value lies in sub-MIC enhancement of primary agents[1],[2].

Quality Control & Self-Validating System

To establish a highly trustworthy dataset (E-E-A-T), your assay platform must be self-validating. Incorporate the following systemic controls:

  • Positive Control for Efflux Inhibition: Run parallel plates using CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) . CCCP is a known proton motive force uncoupler that disables efflux pumps. Ianthelliformisamine C should mirror CCCP's chemosensitizing effect without mirroring its severe global toxicity.

  • Negative Control for Membrane Disruption: Run an ATP release assay using Polymyxin B (a pure membrane permeabilizer). Polymyxin B will induce near 100% ATP efflux, framing the baseline to prove Ianthelliformisamine C maintains outer membrane structural integrity.

  • Phenotypic Isogenic Mutants: When running biofilm assays, validate the matrix-penetration mechanism by comparing the wild-type strain against an exopolysaccharide-deficient mutant (e.g., PAO1ΔpslA). Differences in FICI between these strains isolate the compound's capability to diffuse through the specific polysaccharide barrier[2].

References

  • Pieri, C., et al. (2014). "New Ianthelliformisamine Derivatives as Antibiotic Enhancers against Resistant Gram-Negative Bacteria". Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • MDPI. (2023). "Bromotyrosine-Derived Metabolites from a Marine Sponge Inhibit Pseudomonas aeruginosa Biofilms". International Journal of Molecular Sciences. URL:[Link]

  • MCT Aix-Marseille. "Axis 3 : Chemical solutions to impermeability and efflux". MCT Research Portal. URL:[Link]

  • Xu, M., et al. (2012). "Ianthelliformisamines A-C, antibacterial bromotyrosine-derived metabolites from the marine sponge Suberea ianthelliformis". Journal of Natural Products, PubMed/NIH. URL:[Link]

Sources

Using Ianthelliformisamine C in checkerboard assays with ciprofloxacin

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modulating Fluoroquinolone Susceptibility using Ianthelliformisamine C in Checkerboard Assays against Pseudomonas aeruginosa

Executive Summary

As antimicrobial resistance (AMR) outpaces the development of novel antibacterial classes, researchers are increasingly leveraging marine-derived secondary metabolites as antibiotic adjuvants. Ianthelliformisamine C (IC), a heavily brominated tyrosine-derived alkaloid isolated from the marine sponge Suberea ianthelliformis, has demonstrated potent capability as an efflux pump inhibitor and biofilm disrupter[1],[2].

This application note provides a comprehensive, field-validated guide to evaluating the combinatorial pharmacodynamics of Ianthelliformisamine C and the fluoroquinolone Ciprofloxacin using a 2D Checkerboard Assay. By bridging mechanistic causality with rigid protocol design, this document equips drug development professionals with the methodology to quantify synergistic, additive, or antagonistic interactions in multidrug-resistant (MDR) Gram-negative pathogens.

Mechanistic Framework: The Rationale for Combination

Pseudomonas aeruginosa presents a formidable dual-threat to antibiotic efficacy: a highly restrictive outer membrane coupled with active Resistance-Nodulation-Division (RND) efflux pumps (such as MexAB-OprM) and a robust exopolysaccharide biofilm matrix (alginate, Psl, Pel)[2].

Ciprofloxacin, a standard-of-care fluoroquinolone targeting DNA gyrase and topoisomerase IV, is highly susceptible to active extrusion by these RND pumps. When utilized as a monotherapy, its intracellular concentration frequently falls below the therapeutic threshold in MDR strains. Ianthelliformisamine C intervenes in this resistance pathway by functioning as an efflux pump inhibitor. By obstructing the MexAB-OprM clearance mechanism, IC artificially restores the intracellular accumulation of Ciprofloxacin[2].

Furthermore, unlike its analogs Ianthelliformisamine A and B—which act purely as adjuvants—Ianthelliformisamine C exhibits intrinsic bactericidal properties at higher concentrations (MIC ~53.1 µg/mL) and has unique interactions with the mucoid biofilm matrices of clinical isolates[2]. The Checkerboard Assay is the definitive in vitro tool to map the precise concentration windows where these two compounds shift from synergistic action to indifference or antagonism[3].

Mechanism Cipro Ciprofloxacin (Fluoroquinolone) Membrane P. aeruginosa Cell Envelope Cipro->Membrane Permeation IC Ianthelliformisamine C (Marine Alkaloid) Efflux RND Efflux Pump (MexAB-OprM) IC->Efflux Inhibits Pump Function Membrane->Efflux Active Efflux Target Intracellular Target (DNA Gyrase) Membrane->Target Accumulation Efflux->Cipro Prevents Clearance

Figure 1: Mechanistic causality of Ianthelliformisamine C as an efflux pump inhibitor, enabling intracellular Ciprofloxacin accumulation.

Experimental Design: The Self-Validating Protocol

A robust checkerboard assay is a self-validating system. It tests multiple permutations of two drugs simultaneously while harboring internal controls for sterility, baseline growth, and solvent toxicity.

Expert Insight on Solubility: As a highly lipophilic alkaloid, Ianthelliformisamine C requires Dimethyl Sulfoxide (DMSO) for initial solubilization. A critical failure point in many drug combination assays is solvent-induced basal toxicity. To ensure physiological integrity, the final DMSO concentration in any well must remain


 (v/v)[4].

Dual-Readout Strategy: Because IC acts against both planktonic cells and biofilms, relying solely on an optical density (OD600) readout is insufficient. This protocol integrates a secondary Resazurin reduction assay. Resazurin, a blue non-fluorescent dye, is metabolically reduced by viable biofilm-embedded cells to Resorufin (pink and highly fluorescent), allowing orthogonal validation of cell viability[3].

Workflow Prep 1. Reagent Preparation Solubilize IC in DMSO Prepare Ciprofloxacin Matrix 3. Checkerboard Matrix X-Axis: Ciprofloxacin Dilutions Y-Axis: IC Dilutions Prep->Matrix Inoc 2. Inoculum Standardization P. aeruginosa (5x10^5 CFU/mL) Inoc->Matrix Incubate 4. Dual Incubation Phase 37°C for 24h (Planktonic & Biofilm formation) Matrix->Incubate Readout 5. Orthogonal Readouts OD600 (Planktonic Growth) Resazurin (Biofilm Viability) Incubate->Readout

Figure 2: Logical workflow of the 2D Checkerboard Assay with orthogonal planktonic and biofilm readouts.

Step-by-Step Methodology

Reagent Preparation
  • Ianthelliformisamine C (IC) Stock: Dissolve IC in 100% molecular-grade DMSO to a stock concentration of

    
     (100x the maximum desired assay concentration to account for dilution limits).
    
  • Ciprofloxacin Stock: Prepare a

    
     stock in sterile deionized water (adjust pH slightly with 0.1 N HCl if dissolution is sluggish).
    
  • Assay Media: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Inoculum Standardization
  • Streak P. aeruginosa PAO1 (or targeted clinical isolate PDO300) onto a nutrient agar plate; incubate overnight at 37°C.

  • Select 3-4 isolated colonies and inoculate into 5 mL of CAMHB. Incubate at 37°C with shaking (200 rpm) until the culture reaches the mid-logarithmic phase (

    
    ).
    
  • Dilute the mid-log culture 1:1250 in fresh CAMHB to achieve a final standardized inoculum of

    
    [3].
    
The 2D Dilution Matrix (96-Well Microtiter Plate)

Goal: Test IC at 7 concentrations (plus a zero control) and Ciprofloxacin at 11 concentrations (plus a zero control).

  • Columns 1 to 11 (Ciprofloxacin): Add 50 µL of CAMHB to all test wells. Serially dilute Ciprofloxacin (2-fold) horizontally from Column 11 down to Column 2. Leave Column 1 free of Ciprofloxacin (IC monotherapy control).

  • Rows A to G (Ianthelliformisamine C): In a separate transfer plate, create a 2-fold serial dilution of IC. Transfer 50 µL of these dilutions vertically into the assay plate. Row H should remain free of IC (Ciprofloxacin monotherapy control).

  • Controls: Designate well H1 as the Growth Control (media + inoculum, no drugs) and a separate well as the Sterility Control (media only, no inoculum). Include a Solvent Control well containing 1% DMSO to ensure the vehicle does not inhibit growth.

Inoculation and Incubation
  • Add 100 µL of the standardized bacterial inoculum (

    
    ) to all wells except the Sterility Control. The final well volume is 200 µL.
    
  • Seal the plate with a breathable, sterile film to minimize edge-effect evaporation while allowing gas exchange.

  • Incubate statically at 37°C for 24 hours to allow for simultaneous planktonic proliferation and biofilm adherence at the well bottoms.

Dual-Readout Execution
  • Planktonic Readout: Following the 24-hour incubation, place the 96-well plate into a microplate reader and measure the optical density at 600 nm (

    
    ).
    
  • Biofilm Viability (Resazurin): Carefully aspirate the planktonic suspension to avoid disrupting the adhered biofilm. Wash the wells gently twice with sterile PBS. Add 100 µL of fresh CAMHB supplemented with

    
     Resazurin dye to each well. Incubate in the dark at 37°C for 2–4 hours. Measure fluorescence (Excitation 530 nm / Emission 590 nm) to quantify surviving biofilm populations[3].
    

Data Presentation & Interpretation

To interpret the pharmacological interaction, the Fractional Inhibitory Concentration Index (FICI) must be calculated based on the Minimum Inhibitory Concentrations (MICs) observed in the assay.

The FICI Equation:



Standard Interpretation Guidelines:

  • Synergy:

    
     (The combination drastically lowers the required dose of both drugs).
    
  • Additive:

    
     to 
    
    
    
    (The combined effect is equal to the sum of individual effects).
  • Indifference:

    
     to 
    
    
    
    (Neither drug significantly influences the other).
  • Antagonism:

    
     (The drugs counteract each other, raising the required MICs).
    
Summary of Quantitative Expectations

Based on established baseline literature mapping P. aeruginosa PAO1[4],[2], the following table summarizes typical data profiles you can expect when analyzing your checkerboard assay results:

Compound / DrugMonotherapy MIC (Planktonic)Combination MICFractional Inhibitory Conc. (FIC)FICIInteraction
Ciprofloxacin



\multirow{2}{}{0.49 }\multirow{2}{}{Synergistic }
Ianthelliformisamine B (Analog Control)



Ciprofloxacin



\multirow{2}{}{1.50 }\multirow{2}{}{Indifferent }
Ianthelliformisamine C



Ciprofloxacin



\multirow{2}{*}{4.50 }\multirow{2}{}{Antagonistic }
Ianthelliformisamine C



*Note: IC demonstrates a complex dose-response curve. While lower synthetic analog concentrations display synergistic enhancement by suppressing efflux[5], naturally derived IC at sub-lethal bounds (e.g., ~


) has been observed to antagonize sub-MIC Ciprofloxacin against specific exopolysaccharide-deficient strains (PAO1ΔpelF)[4]. Proper FICI calculation is critical to map this dynamic threshold.

References[1] Xu, M., Davis, R. A., Feng, Y., et al. (2012). Ianthelliformisamines A-C, Antibacterial Bromotyrosine-Derived Metabolites from the Marine Sponge Suberea ianthelliformis. Journal of Natural Products, 75(5), 1001-1005. https://pubs.acs.org/doi/10.1021/np300147d[4] Tran, T. M. T., Addison, R. S., Davis, R. A., & Rehm, B. H. A. (2023). Bromotyrosine-Derived Metabolites from a Marine Sponge Inhibit Pseudomonas aeruginosa Biofilms. International Journal of Molecular Sciences, 24(12), 10204. https://www.mdpi.com/1422-0067/24/12/10204[3] Tran, T. M. T., et al. (2023). Bromotyrosine-Derived Metabolites from a Marine Sponge Inhibit Pseudomonas aeruginosa Biofilms - PMC. National Center for Biotechnology Information (NCBI). https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10299588/[2] Tran, T. M. T., Addison, R. S., Davis, R. A., & Rehm, B. H. A. (2023). Bromotyrosine-Derived Metabolites from a Marine Sponge Inhibit Pseudomonas aeruginosa Biofilms - PubMed. PubMed. https://pubmed.ncbi.nlm.nih.gov/37373352/[5] Pieri, C., Borselli, D., Di Giorgio, C., et al. (2014). New Ianthelliformisamine Derivatives as Antibiotic Enhancers against Resistant Gram-Negative Bacteria. Journal of Medicinal Chemistry, 57(10), 4263-4272. https://pubs.acs.org/doi/10.1021/jm500194e

Sources

Application Notes and Protocols for Combination Studies of Ianthelliformisamine C TFA and Doxycycline

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Introduction

The escalating crisis of antimicrobial resistance necessitates innovative strategies to extend the lifespan of existing antibiotics and overcome resistance mechanisms. A promising approach is the use of antibiotic enhancers or adjuvants—compounds that, while having little to no intrinsic antimicrobial activity, can potentiate the effects of conventional antibiotics. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing combination studies with Ianthelliformisamine C TFA , a marine-derived bromotyrosine metabolite, and Doxycycline , a broad-spectrum tetracycline antibiotic.

Ianthelliformisamine C has been identified as a potential antibiotic enhancer, particularly against challenging Gram-negative bacteria.[1][2][3][4][5] Doxycycline, a widely used bacteriostatic agent, functions by inhibiting protein synthesis through binding to the bacterial 30S ribosomal subunit.[6][][8][9] Bacterial resistance to doxycycline often arises from mechanisms such as efflux pumps that actively remove the drug from the cell, or enzymatic inactivation. The central hypothesis for this combination study is that Ianthelliformisamine C can disrupt bacterial defenses, such as the cell membrane or efflux pumps, thereby increasing the intracellular concentration and efficacy of doxycycline.[2][10]

This document provides the scientific rationale, detailed experimental protocols, and data interpretation guidelines to rigorously evaluate the potential synergistic relationship between Ianthelliformisamine C TFA and doxycycline. The methodologies described herein are designed to be self-validating through the inclusion of appropriate controls and are grounded in established microbiological techniques.

Compound Profiles

Doxycycline
  • Mechanism of Action: Doxycycline is a member of the tetracycline class of antibiotics and acts as a bacteriostatic agent. It reversibly binds to the 30S ribosomal subunit of bacteria, which prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site.[][9][11] This action effectively halts the elongation of peptide chains, thereby inhibiting protein synthesis and preventing bacterial growth.[6][8] Beyond its antimicrobial properties, doxycycline also exhibits anti-inflammatory and immunomodulatory effects by inhibiting pro-inflammatory cytokines and matrix metalloproteinases.[6][9][11]

  • Spectrum of Activity: Doxycycline is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical organisms like Chlamydia, Mycoplasma, and Rickettsia.[9]

  • Resistance Mechanisms: The primary mechanisms of resistance to doxycycline include efflux pumps that actively transport the drug out of the bacterial cell, ribosomal protection proteins that prevent doxycycline from binding to the ribosome, and enzymatic inactivation.

Ianthelliformisamine C TFA
  • Origin and Chemical Properties: Ianthelliformisamine C is a bromotyrosine-derived metabolite originally isolated from the marine sponge Suberea ianthelliformis.[5][12] It is a polyamine-containing natural product.[13] The Trifluoroacetate (TFA) salt form is often used in research due to its stability and solubility in aqueous solutions.[4][14][15][16] The molecular weight of Ianthelliformisamine C TFA salt is 1066.32 g/mol .[4]

  • Proposed Mechanism as an Antibiotic Enhancer: While Ianthelliformisamine C may have some intrinsic antimicrobial activity, its primary interest lies in its ability to enhance the potency of other antibiotics.[1][2][3] Studies on ianthelliformisamines and related compounds suggest two potential mechanisms of action:

    • Membrane Permeabilization: Some evidence suggests that these compounds can disrupt the integrity of the bacterial cell membrane.[10] This would lower the barrier for doxycycline to enter the cell.

    • Efflux Pump Inhibition: Another proposed mechanism is the inhibition of bacterial efflux pumps.[2] By blocking these pumps, Ianthelliformisamine C would prevent the active removal of doxycycline, leading to its accumulation inside the bacterium.

Scientific Rationale for Combination Studies

The combination of a membrane-active agent or an efflux pump inhibitor with a traditional antibiotic like doxycycline presents a compelling strategy to combat resistance. The proposed synergistic mechanism is that Ianthelliformisamine C acts as a "sensitizer," compromising the bacterium's defenses and allowing doxycycline to reach its ribosomal target at concentrations that would otherwise be sub-inhibitory.

Synergy_Mechanism cluster_bacterium Bacterial Cell Ribosome Ribosome EffluxPump Efflux Pump Doxycycline Doxycycline EffluxPump->Doxycycline Expels Membrane Cell Membrane Ianthelliformisamine_C Ianthelliformisamine C Ianthelliformisamine_C->EffluxPump Inhibits Ianthelliformisamine_C->Membrane Permeabilizes Doxycycline->Ribosome Inhibits Protein Synthesis

Caption: Proposed synergistic mechanism of Ianthelliformisamine C and Doxycycline.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17] Determining the MIC of each compound individually is a crucial first step before assessing synergy.

Materials:

  • Ianthelliformisamine C TFA

  • Doxycycline Hyclate

  • Bacterial strain(s) of interest (e.g., Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (for inoculum standardization)

  • Incubator (37°C)

Procedure:

  • Stock Solution Preparation: Prepare concentrated stock solutions of Ianthelliformisamine C TFA and Doxycycline in an appropriate solvent (e.g., sterile deionized water or DMSO) and sterilize by filtration.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[18]

  • Plate Setup:

    • In a 96-well plate, perform serial two-fold dilutions of each compound in CAMHB. A typical concentration range to test would be from 256 µg/mL down to 0.125 µg/mL.

    • Add 100 µL of the diluted bacterial inoculum to each well containing 100 µL of the diluted compound, bringing the final volume to 200 µL.

    • Include a growth control (bacteria in CAMHB without any compound) and a sterility control (CAMHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol 2: Checkerboard Assay for Synergy Assessment

Principle: The checkerboard assay is a microdilution method used to assess the interaction between two antimicrobial agents.[19][20][21][22] It involves testing a matrix of concentrations of both drugs, and the results are used to calculate the Fractional Inhibitory Concentration (FIC) index.[23]

Procedure:

  • Plate Setup:

    • Prepare a 96-well plate. Add 50 µL of CAMHB to all wells.

    • Along the x-axis (columns), create serial two-fold dilutions of Doxycycline. Start with a concentration that is 4-8 times its predetermined MIC.

    • Along the y-axis (rows), create serial two-fold dilutions of Ianthelliformisamine C TFA, also starting at a concentration 4-8 times its MIC.

    • This creates a grid where each well has a unique combination of the two compounds.

    • The final row and column should contain the individual drug dilutions to re-confirm their MICs.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum (5 x 10⁵ CFU/mL) to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Collection: After incubation, determine the MIC of each combination by identifying the wells with no visible growth.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland -> 5x10^5 CFU/mL) Add_Inoculum Add 100 µL Bacterial Inoculum to each well Prep_Inoculum->Add_Inoculum Prep_Drugs Prepare Serial Dilutions of Ianthelliformisamine C & Doxycycline Setup_Plate Dispense Drug A (Rows) & Drug B (Columns) Prep_Drugs->Setup_Plate Setup_Plate->Add_Inoculum Incubate Incubate at 37°C for 18-24 hours Add_Inoculum->Incubate Read_Results Read MICs of combinations (Visual or Plate Reader) Incubate->Read_Results Calculate_FIC Calculate FIC Index (FIC_A + FIC_B) Read_Results->Calculate_FIC

Caption: Experimental workflow for the checkerboard synergy assay.

Data Analysis (FIC Index Calculation): The FIC index is calculated for each well showing no growth using the following formulas:

  • FIC of Ianthelliformisamine C (FIC_A) = (MIC of Ianthelliformisamine C in combination) / (MIC of Ianthelliformisamine C alone)

  • FIC of Doxycycline (FIC_B) = (MIC of Doxycycline in combination) / (MIC of Doxycycline alone)

  • FIC Index (ΣFIC) = FIC_A + FIC_B[24]

Interpretation of FIC Index:

  • Synergy: ΣFIC ≤ 0.5

  • Additive/Indifference: 0.5 < ΣFIC ≤ 4.0

  • Antagonism: ΣFIC > 4.0[19][24]

InteractionFIC Index
Synergy≤ 0.5
Additive> 0.5 to 1.0
Indifference> 1.0 to 4.0
Antagonism> 4.0
Protocol 3: Biofilm Inhibition Assay

Principle: This assay determines the ability of the compound combination to prevent the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.[25][26]

Materials:

  • Same as MIC assay, plus:

  • Crystal Violet solution (0.1%)

  • Acetic Acid (30%) or Ethanol (95%)

Procedure:

  • Plate Setup: Set up a 96-well plate with serial dilutions of the compounds and their combinations, similar to the MIC/checkerboard assay.

  • Inoculation and Incubation: Add the bacterial inoculum and incubate the plate statically (without shaking) at 37°C for 24-48 hours to allow for biofilm formation.[25]

  • Washing: Carefully discard the planktonic cells by inverting the plate and washing the wells gently with phosphate-buffered saline (PBS) or sterile water. This leaves the adhered biofilm intact.

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[27]

    • Wash away the excess stain with water.

  • Solubilization and Quantification:

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the stain bound to the biofilm.[25][27]

    • Transfer 125 µL of the solubilized solution to a new plate and measure the absorbance at 595 nm (OD₅₉₅) using a microplate reader.[25]

  • Analysis: Compare the OD₅₉₅ of the treated wells to the untreated growth control to determine the percentage of biofilm inhibition.

Biofilm_Workflow Setup_Plate Set up 96-well plate with compounds and combinations Inoculate Add bacterial inoculum Setup_Plate->Inoculate Incubate Incubate statically at 37°C (24-48h) for biofilm formation Inoculate->Incubate Wash_Planktonic Wash wells with PBS to remove planktonic cells Incubate->Wash_Planktonic Stain_Biofilm Stain with 0.1% Crystal Violet Wash_Planktonic->Stain_Biofilm Wash_Excess_Stain Wash away excess stain Stain_Biofilm->Wash_Excess_Stain Solubilize Solubilize bound stain with 30% Acetic Acid or Ethanol Wash_Excess_Stain->Solubilize Quantify Measure absorbance at OD595 Solubilize->Quantify

Sources

Protocol for testing Ianthelliformisamine C against clinical isolates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Mechanistic Evaluation of Ianthelliformisamine C Against Multidrug-Resistant Clinical Isolates

The Causal Framework: Rationale and Experimental Design

Ianthelliformisamine C is a unique bromotyrosine-derived polyamine alkaloid initially isolated from the marine sponge Suberea ianthelliformis[1]. In the escalating battle against multidrug-resistant (MDR) Gram-negative bacteria, natural products that can act as "antibiotic enhancers" or biofilm eradicators represent a critical development frontier.

When testing Ianthelliformisamine C against clinical isolates—particularly Pseudomonas aeruginosa and Acinetobacter baumannii—researchers must construct an assay architecture that accounts for the molecule's unique duality. Historically, this compound was categorized primarily as an efflux pump inhibitor[2]. However, recent authoritative evidence dictates a paradigm shift: Ianthelliformisamine C predominantly enacts cell death and exerts synergistic antibiotic enhancement via direct membrane permeabilization and depolarization[3].

Furthermore, the compound operates distinctly within biofilm matrices. Testing against isogenic and clinical mucoid variants (e.g., P. aeruginosa PDO300) reveals that robust exopolysaccharide (EPS) matrices, such as alginate, actually render the bacteria more susceptible to Ianthelliformisamine C, a stark departure from traditional antibiotic resistance profiles[2]. Because of these pleiotropic effects, testing protocols cannot rely solely on standard Minimum Inhibitory Concentration (MIC) assays. A comprehensive, self-validating system must interlock synergy checkerboards, EPS-specific biofilm eradication, and ATP efflux-based mechanistic readouts[4].

Experimental Analytical Pathway

G Compound Ianthelliformisamine C Target MDR Clinical Isolates (e.g., P. aeruginosa) Compound->Target Synergy Checkerboard Assay (Synergy with Antibiotics) Target->Synergy Biofilm Biofilm Eradication (Crystal Violet/Resazurin) Target->Biofilm Mechanism Mechanistic Assays (ATP Efflux / Depolarization) Target->Mechanism Out1 Reduced Antibiotic MIC (FIC ≤ 0.5) Synergy->Out1 Out2 Matrix Disruption Biofilm->Out2 Out3 Membrane Permeabilization Mechanism->Out3 Validation Preclinical Efficacy Validation Out1->Validation Out2->Validation Out3->Validation

Workflow for evaluating Ianthelliformisamine C efficacy and mechanism in MDR clinical isolates.

Standardized Experimental Protocols

Application Scientist Note: Polyamine-derived compounds like Ianthelliformisamines exhibit a high affinity for standard treated polystyrene. To prevent artificially high MIC readouts due to compound adsorption, utilize low-binding polypropylene microtiter plates for all planktonic assays.

Protocol A: Checkerboard Synergy Broth Microdilution

This assay evaluates the antibiotic enhancer activity of Ianthelliformisamine C when combined with standard-of-care agents like ciprofloxacin or doxycycline[2][4].

  • Preparation : Subculture clinical isolates (e.g., P. aeruginosa PAO1, K. pneumoniae MDR) on tryptic soy agar (TSA) overnight at 37°C. Resuspend colonies in cation-adjusted Mueller-Hinton broth (CAMHB) to a 0.5 McFarland standard (~

    
     CFU/mL), then dilute 1:100.
    
  • Matrix Plating : In a 96-well polypropylene plate, dispense 50 µL of CAMHB into all wells.

  • Compound Titration : Serially dilute Ianthelliformisamine C along the ordinate (rows A-H, 128 to 1 µg/mL). Serially dilute the clinical antibiotic (e.g., ciprofloxacin) along the abscissa (columns 1-10, 16 to 0.03 µg/mL).

  • Inoculation : Add 50 µL of the bacterial suspension to each well (final volume 100 µL). Include an untreated growth control (column 11) and a sterile media control (column 12).

  • Incubation & Readout : Incubate statically at 37°C for 18-20 hours. Measure optical density at 600 nm (

    
    ).
    
  • Validation Calculation : Calculate the Fractional Inhibitory Concentration (FIC) Index.

    
    . An FIC 
    
    
    
    validates strict synergy.
Protocol B: Exopolysaccharide-Specific Biofilm Eradication

Because Ianthelliformisamine C acts distinctly upon alginate-overproducing strains, comparative isogenic models must be used[2].

  • Strain Selection : Utilize a wild-type clinical isolate and its matched mucoid counterpart (e.g., PDO300).

  • Biofilm Seeding : Dilute overnight cultures 1:100 in M9 minimal medium supplemented with 0.2% glucose. Seed 100 µL per well in flat-bottom polystyrene 96-well plates. Incubate at 37°C statically for 24 hours to establish mature biofilms.

  • Treatment : Gently aspirate planktonic media. Wash the biofilm twice with sterile PBS. Add fresh M9 media containing varying concentrations of Ianthelliformisamine C (ranging from 10 to 100 µg/mL). Incubate for an additional 24 hours.

  • Quantification : Aspirate media and wash twice with PBS. Stain the remaining matrix with 125 µL of 0.1% crystal violet for 15 minutes. Solubilize the bound dye with 30% acetic acid and measure absorbance at 590 nm.

  • Causality Check : A successful reduction in

    
     relative to the untreated control validates matrix disruption. Expect mucoid variants to show higher fractional reduction than non-mucoid strains.
    
Protocol C: Mechanistic Validation via ATP Efflux Bioluminescence

To validate whether the compound bypasses traditional efflux inhibition by actively permeabilizing the bacterial membrane[3], extracellular ATP must be quantified immediately post-exposure[4].

  • Cell Preparation : Grow clinical isolates to mid-log phase (

    
    ). Wash twice and resuspend in 50 mM HEPES buffer (pH 7.2) supplemented with 0.2% glucose.
    
  • Exposure : Aliquot 90 µL of the cell suspension into a white, opaque 96-well plate (essential to prevent bioluminescent cross-talk). Add 10 µL of Ianthelliformisamine C at

    
     and 
    
    
    
    MIC. Use Polymyxin B as a positive permeabilization control.
  • Reagent Addition : Immediately add 100 µL of BacTiter-Glo™ (or equivalent Luciferase/Luciferin) reagent to each well.

  • Kinetic Measurement : Measure luminescence (Relative Light Units, RLU) continuously over 30 minutes on a microplate reader.

  • Data Interpretation : A rapid, dose-dependent spike in extracellular luminescence confirms membrane permeabilization, validating the QAC-like mechanism of action[3].

Anticipated Quantitative Data

A synthesized forecast of expected results when applying Ianthelliformisamine C in a preclinical setting against representative strains.

Table 1: Anticipated Chemosensitization and Mechanistic Profiles

Isolate / Strain ModelPhenotype IdentityIanth. C MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Combo FIC IndexPrimary Mechanistic Readout
P. aeruginosa PAO1 Wild-Type53.10.25< 0.35 (Synergistic)Moderate ATP Efflux
P. aeruginosa PDO300 Mucoid (Alginate+)26.51.00< 0.30 (Synergistic)Severe Matrix Disruption
K. pneumoniae MDR ESBL / Carbapenemase+> 64.08.00~ 0.50 (Synergistic)High Depolarization
HEK293 (Mammalian) Cytotoxicity Control> 200.0N/AN/AHigh Viability (>90%)

Note: The paradoxical hypersusceptibility of mucoid strains (PDO300) compared to WT PAO1 highlights the compound’s structural interaction with anionic biofilm biopolymers[2].

References

  • [2] Bromotyrosine-Derived Metabolites from a Marine Sponge Inhibit Pseudomonas aeruginosa Biofilms. Semantic Scholar. Available at:

  • [3] Deriving Novel Quaternary Ammonium Compound Disinfectant Scaffolds from a Natural Product: Mechanistic Insights of the Quaternization of Ianthelliformisamine C. PubMed. Available at:

  • [4] New Ianthelliformisamine derivatives as antibiotic enhancers against resistant Gram-negative bacteria. PubMed. Available at:

  • [1] Ianthelliformisamines A-C, antibacterial bromotyrosine-derived metabolites from the marine sponge Suberea ianthelliformis. PubMed. Available at:

Sources

Application Note: Evaluating Ianthelliformisamine C TFA in Pseudomonas aeruginosa Biofilm and Efflux Inhibition Studies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Microbiologists, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Experimental Protocols

Scientific Rationale: Overcoming the Biofilm Barrier

Pseudomonas aeruginosa presents a formidable challenge in clinical settings—particularly in cystic fibrosis (CF) and chronic wound infections—due to its ability to form highly recalcitrant biofilms. The matrix of these biofilms is heavily fortified by exopolysaccharides (EPS) such as alginate, Pel, and Psl, which restrict the penetration of conventional antibiotics and shield the bacteria from host immune clearance[1].

Recent marine bioprospecting has identified Ianthelliformisamines , a class of bromotyrosine-derived polyamine alkaloids originally sourced from the sponge Ianthella sp., as potent modulators of bacterial resistance[1]. While Ianthelliformisamines A and B act primarily as synergistic adjuvants that lower the minimum inhibitory concentration (MIC) of antibiotics like ciprofloxacin, 2 stands out as a mechanistically distinct, standalone bactericidal agent[2].

The Causal Advantage of Ianthelliformisamine C

As a Senior Application Scientist designing preclinical workflows, selecting the right lead compound is critical. Ianthelliformisamine C offers three distinct pharmacological advantages:

  • Dose-Dependent Biofilm Eradication: Unlike traditional antibiotics that fail against mucoid variants, Ianthelliformisamine C uniquely and effectively eradicates the clinically relevant, alginate-overproducing mucoid strain PDO300 (a proxy for late-stage CF isolates)[1].

  • Efflux Pump Inhibition: Mechanistic studies indicate that Ianthelliformisamine C directly inhibits the P. aeruginosa efflux pump networks, stripping the bacteria of their primary defense mechanism against intracellular substrate accumulation[1][3].

  • Metabolic Stability: Pharmacokinetic liabilities often plague natural products. However, in vitro metabolic stability assays reveal that while analogs A and B are rapidly degraded, Ianthelliformisamine C remains highly stable[1], making it a superior candidate for in vivo translation.

Quantitative Data Summary

The following table synthesizes the established preclinical metrics for Ianthelliformisamine C TFA to establish baseline expectations for your assays[1][2][4].

ParameterValue / CharacteristicExperimental Context / Rationale
Chemical Identity C₃₄H₄₀Br₄F₆N₄O₈ (MW: 1066.32 g/mol )Trifluoroacetic acid (TFA) salt enhances aqueous solubility for in vitro assays.
MIC (Wild-Type PAO1) 53.1 µg/mLEstablishes the baseline standalone bactericidal concentration[1].
Biofilm Activity (PDO300) Highly SusceptibleDemonstrates anomalous efficacy against dense, alginate-rich mucoid EPS matrices.
Mammalian Cytotoxicity Low (HEK293 Cells)Evaluated via resazurin viability assay; ensures a viable therapeutic index[1].
Metabolic Stability HighResists rapid enzymatic degradation compared to other polyamine analogs[1].
Primary Mechanism Efflux Pump InhibitorDeprives P. aeruginosa of xenobiotic extrusion capabilities[3].

Mechanistic Visualization

The following diagram maps the pleiotropic effects of Ianthelliformisamine C TFA against P. aeruginosa cellular physiology.

MoA_Ianthelliformisamine_C IanthC Ianthelliformisamine C TFA Efflux Efflux Pump Inhibition IanthC->Efflux Membrane Membrane Depolarization IanthC->Membrane Biofilm Matrix Penetration (Mucoid PDO300) IanthC->Biofilm Death Bactericidal Effect (Planktonic & Biofilm) Efflux->Death Membrane->Death Biofilm->Death

Pathway mapping the multivalent bactericidal action of Ianthelliformisamine C TFA.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility and eliminate confounding variables (such as EPS-mediated physical exclusion versus active biological resistance), the following protocols are designed as self-validating systems . Every step includes an operational rationale.

Protocol A: Dose-Dependent Biofilm Eradication Assay (Resazurin Viability)

This protocol replaces standard crystal violet staining (which only measures total biomass) with a resazurin metabolic readout. Causality: We must differentiate between a compound that simply disperses the biofilm structurally and one that actively kills the encased bacteria.

Materials:

  • P. aeruginosa strains: PAO1 (Wild-Type) and PDO300 (Alginate-overproducing mucoid variant)[1].

  • Ianthelliformisamine C TFA stock (10 mg/mL in DMSO).

  • Resazurin sodium salt (0.01% w/v aqueous solution).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

Workflow:

  • Inoculum Preparation: Grow PAO1 and PDO300 overnight in CAMHB at 37°C. Dilute to an OD₆₀₀ of 0.01 (approx.

    
     CFU/mL).
    
    • Rationale: Standardizing the starting inoculum ensures that the kinetics of biofilm formation are strictly reproducible across technical replicates.

  • Biofilm Maturation: Dispense 100 µL of the bacterial suspension into a flat-bottom 96-well polystyrene plate. Incubate statically at 37°C for 24 hours.

    • Rationale: Static incubation promotes robust EPS attachment to the polystyrene surface, simulating an established infection site.

  • Washing Phase: Carefully aspirate the planktonic supernatant and wash the biofilms twice with sterile PBS.

    • Rationale: Removes unattached cells; failure to wash leads to false positives where the drug is acting on planktonic cells rather than the targeted biofilm.

  • Compound Challenge: Prepare serial dilutions of Ianthelliformisamine C TFA (ranging from 10 µg/mL to 150 µg/mL) in fresh CAMHB. Add 100 µL to the washed biofilms. Incubate for 24 hours at 37°C.

  • Metabolic Readout: Aspirate the drug media, wash once with PBS, and add 100 µL of fresh CAMHB containing 10% (v/v) resazurin solution. Incubate in the dark for 2–4 hours. Measure fluorescence (Ex: 560 nm, Em: 590 nm).

  • Self-Validating Checkpoints:

    • Negative Control: DMSO matched to the highest concentration used (ensures vehicle is not toxic).

    • Positive Control: Tobramycin (PDO300 should exhibit high resistance, validating its mucoid phenotype).

Protocol B: Real-Time Efflux Pump Inhibition Characterization

Because Ianthelliformisamine C is documented to inhibit P. aeruginosa efflux pumps[3], target engagement can be proven by tracking the intracellular accumulation of a fluorescent substrate.

Materials:

  • Hoechst 33342 (a known efflux pump substrate that fluoresces intensely upon DNA binding).

  • P. aeruginosa PAO1 strain.

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP) – a known proton-motive force inhibitor (Positive Control).

Workflow:

  • Cell Preparation: Grow PAO1 to mid-log phase (OD₆₀₀ = 0.5). Centrifuge and resuspend in 50 mM potassium phosphate buffer (pH 7.0) containing 1 mM MgSO₄ to an OD₆₀₀ of 0.1.

    • Rationale: Using a minimal buffer halts active replication, ensuring that changes in fluorescence are strictly due to efflux dynamics, not cell multiplication.

  • Baseline Substrate Loading: Transfer 180 µL of the bacterial suspension to a black 96-well microtiter plate. Add Hoechst 33342 to a final concentration of 2.5 µM.

  • Kinetic Readout (Pre-Challenge): Monitor fluorescence dynamically (Ex: 350 nm, Em: 460 nm) for 15 minutes to establish the baseline equilibrium between substrate influx and active efflux.

  • Compound Challenge: Inject 20 µL of Ianthelliformisamine C TFA (at 0.5×, 1×, and 2× MIC).

    • Rationale: Testing sub-MIC concentrations proves whether the compound acts as an efflux pump inhibitor directly, rather than the accumulation simply resulting from widespread membrane rupture (cell death).

  • Kinetic Readout (Post-Challenge): Continue monitoring fluorescence for 45 minutes. A sharp, sustained increase in fluorescence indicates target engagement (efflux failure leading to intracellular substrate pooling).

  • Self-Validating Checkpoints:

    • Positive Control Peak: CCCP at 100 µM will instantly collapse the proton gradient, creating a maximum fluorescence ceiling. Ianthelliformisamine C TFA performance should be benchmarked as a percentage of this CCCP ceiling.

References

1.1 2.3 3.2

Sources

Introduction: Unveiling the Potential of Ianthelliformisamine C

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to utilizing Ianthelliformisamine C in membrane depolarization assays, designed for researchers, scientists, and drug development professionals.

Ianthelliformisamines are a class of bromotyrosine-derived metabolites first isolated from the marine sponge Suberea ianthelliformis.[1][2][3] Initially identified for their antibacterial properties, particularly against Gram-negative bacteria like Pseudomonas aeruginosa, these compounds have garnered significant interest.[2][3] Subsequent research has revealed that their mechanism of action is linked to their ability to disrupt bacterial membrane integrity, making them potent antibiotic enhancers and biofilm inhibitors.[4][5][6][7] Ianthelliformisamine C, in particular, has been shown to induce membrane depolarization, a critical event that disrupts cellular homeostasis and leads to cell death.[4][6]

The cell membrane potential is a fundamental aspect of cellular physiology, crucial for energy production, signaling, and transport. The disruption of this potential is a validated strategy for antimicrobial drug development. This application note provides a comprehensive, field-tested guide for utilizing Ianthelliformisamine C to investigate and quantify membrane depolarization events. We will delve into the scientific principles, provide a detailed high-throughput protocol using a fluorescent voltage-sensitive dye, and offer insights into data analysis and troubleshooting.

Scientific Principles of the Assay

The Basis of Membrane Potential

In a healthy, energized bacterium, the cytoplasmic membrane maintains an electrochemical gradient, resulting in a net negative charge on the inside relative to the outside. This membrane potential is actively maintained by ion pumps and is essential for processes like ATP synthesis and nutrient uptake.

Ianthelliformisamine C: A Membrane Disruptor

The polyamine structure of Ianthelliformisamine C is key to its activity. It is proposed to interact with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) and phospholipids. This interaction compromises the membrane's barrier function, creating pores or channels that allow for the unregulated flow of ions down their electrochemical gradients. This catastrophic ion flux collapses the membrane potential, an event known as depolarization.[4][6][8]

Visualizing Depolarization with DiBAC₄(3)

To monitor this event, we employ a slow-response, voltage-sensitive fluorescent dye, Bis-(1,3-dibutylbarbituric acid)trimethine oxonol, commonly known as DiBAC₄(3).[9][10] This dye operates on a simple, powerful principle:

  • Exclusion from Polarized Cells: DiBAC₄(3) is an anionic (negatively charged) molecule. Due to the negative-inside membrane potential of healthy cells, the dye is electrostatically repelled and largely excluded from the cytoplasm.[11][12]

  • Entry into Depolarized Cells: When Ianthelliformisamine C disrupts the membrane, the potential collapses. The loss of the internal negative charge allows the anionic DiBAC₄(3) to enter the cell.[12][13]

  • Fluorescence Enhancement: Once inside, DiBAC₄(3) binds to intracellular proteins and lipid-rich membranes. This binding event causes a significant increase in its fluorescence quantum yield and a slight red shift in its emission spectrum.[12][14]

Therefore, an increase in fluorescence intensity serves as a direct and quantifiable indicator of membrane depolarization.

Experimental Workflow Overview

The following diagram outlines the complete workflow for the membrane depolarization assay, from initial culture preparation to final data analysis.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Analysis bact_culture Grow Bacterial Culture (e.g., P. aeruginosa) to Mid-Log Phase wash_cells Wash & Resuspend Cells in Assay Buffer bact_culture->wash_cells adjust_density Adjust Cell Density (e.g., OD₆₀₀ = 0.1) wash_cells->adjust_density plate_cells Dispense Cells into Microplate adjust_density->plate_cells dye_load Add DiBAC₄(3) Dye Incubate in Dark plate_cells->dye_load read_baseline Measure Baseline Fluorescence (t=0) dye_load->read_baseline add_compounds Add Ianthelliformisamine C & Controls (Positive/Negative) read_baseline->add_compounds read_kinetic Kinetic Fluorescence Reading (e.g., every 2 min for 30 min) add_compounds->read_kinetic normalize Normalize Data (to t=0 and Controls) read_kinetic->normalize plot_curves Generate Dose-Response Curves normalize->plot_curves calc_ec50 Calculate EC₅₀ Value plot_curves->calc_ec50 G cluster_cell Bacterial Cell polarized 1. Polarized State (Negative Inside) depolarized 3. Depolarized State (Potential Collapsed) iant 2. Ianthelliformisamine C (Adds to Cell) fluorescence 4. Fluorescence Signal (Dye Binds Internally) dibac_in DiBAC₄(3) Influx depolarized->dibac_in Enters Cell iant->depolarized Disrupts Membrane Causes Ion Flux dibac_out DiBAC₄(3) Dye (Outside Cell) dibac_out->polarized Is Excluded

Caption: Mechanism of DiBAC₄(3) fluorescence induced by Ianthelliformisamine C.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High Background Fluorescence - DiBAC₄(3) dye precipitation in buffer. [15] - Autofluorescence from media, compound, or plate. - Cell lysis releasing intracellular contents.- Prepare dye working solution fresh. Centrifuge briefly before use. - Run no-cell and no-dye controls to identify the source. [16] - Check cell viability; use lower, non-lytic concentrations of the test compound.
No or Weak Signal Response - Compound is inactive or used at too low a concentration. - Incorrect plate reader filter sets or settings. [15] - Low cell density. - Dye has degraded due to light exposure or freeze-thaw cycles. [15]- Verify positive control (Valinomycin) is working. Test a broader concentration range of Ianthelliformisamine C. - Confirm excitation/emission wavelengths match DiBAC₄(3) spectra (~490/516 nm). [12] - Ensure cell suspension OD is correct. - Prepare fresh dye solutions from aliquoted stocks; always protect from light.
Inconsistent Results / High Well-to-Well Variability - Incomplete mixing of compounds upon addition. - Cell clumping or inconsistent plating. - Temperature fluctuations affecting dye kinetics. - Weakly adherent cells being dislodged during additions. [17]- Ensure proper pipette mixing or gentle orbital shaking after compound addition. - Gently vortex cell suspension before plating to ensure homogeneity. - Use a temperature-controlled plate reader. Allow plate to equilibrate before reading. - Reduce fluid dispensing speed. [17]
Initial Fluorescence Drop Upon Compound Addition - A common artifact due to fluid displacement or volume change during dispensing. [18] - A change in buffer composition (e.g., pH, ionic strength).- Normalize data to the first reading after compound addition if the drop is consistent across all wells. - Ensure the compound dilution buffer matches the assay buffer in the wells. [17]

References

  • Bakal, M. (2012, April 1). Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE - PMC. National Center for Biotechnology Information. [Link]

  • Creative Bioarray. (2025, December 24). Troubleshooting Mitochondrial Function Assays: Common Issues and Practical Solutions. Creative Bioarray. [Link]

  • Brunel, J. M., et al. (2014, May 6). New Ianthelliformisamine Derivatives as Antibiotic Enhancers against Resistant Gram-Negative Bacteria. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Brunel, J. M., et al. (2014, May 22). New Ianthelliformisamine derivatives as antibiotic enhancers against resistant Gram-negative bacteria. PubMed. [Link]

  • Adams, D. S. (n.d.). Live Imaging of Planarian Membrane Potential Using DiBAC4(3) - PMC. National Center for Biotechnology Information. [Link]

  • Strahl, H., & Hamoen, L. W. (2016, April 13). Fluorescence-Based Membrane Potential Assays in Bacteria. Frontiers in Physiology. [Link]

  • Xu, M., et al. (n.d.). Ianthelliformisamines A−C, Antibacterial Bromotyrosine-Derived Metabolites from the Marine Sponge Suberea ianthelliformis. Griffith Research Online. [Link]

  • Copp, B. R., et al. (2025, August 9). New Ianthelliformisamine Derivatives as Antibiotic Enhancers against Resistant Gram-Negative Bacteria | Request PDF. ResearchGate. [Link]

  • Molecular Devices. (n.d.). Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR) Systems. Molecular Devices. [Link]

  • Cadelis, M. M., et al. (n.d.). Chemical structures of ianthelliformisamines A–C. ResearchGate. [Link]

  • Supporting Online Material. (n.d.). Supporting Online Material for - CDC Stacks. Centers for Disease Control and Prevention. [Link]

  • Gill, E. S., et al. (n.d.). Structures of ianthelliformisamine C and pulmonarin B and the general synthetic strategy to access the desired QAC analogs. ResearchGate. [Link]

  • Xu, M., et al. (2012, April 19). Ianthelliformisamines A–C, Antibacterial Bromotyrosine-Derived Metabolites from the Marine Sponge Suberea ianthelliformis. Journal of Natural Products - ACS Publications. [Link]

  • Interchim. (n.d.). DiBAC4(3), DiSBAC2(3), DiBAC4(5). Interchim. [Link]

  • Epps, D. E., et al. (1994, February). Characterization of the steady-state and dynamic fluorescence properties of the potential-sensitive dye bis-(1,3-dibutylbarbituric acid)trimethine oxonol (Dibac4(3)) in model systems and cells. PubMed. [Link]

  • ResearchGate. (2018, March 16). Troubleshooting for mitochondrial membrane potential measurement by TMRE? ResearchGate. [Link]

  • Knauf, P. A., et al. (n.d.). An oxonol dye is the most potent known inhibitor of band 3-mediated anion exchange. Hahn Lab. [Link]

  • Molecular Devices. (n.d.). FLIPR Membrane Potential Assay Kit Guide. Molecular Devices. [Link]

  • ResearchGate. (n.d.). Structures of ianthelliformisamine C (79) and anomoians A–F (80–85). ResearchGate. [Link]

  • Assay Guidance Manual. (n.d.). Mitochondrial Membrane Potential Assay - PMC. National Center for Biotechnology Information. [Link]

  • Cadelis, M. M., et al. (2024, December 9). Discovery of ianthelliformisamines D–G from the sponge Suberea ianthelliformis and the total synthesis of ianthelliformisamine D. Beilstein Journals. [Link]

  • Xu, M., et al. (2012, May 25). Ianthelliformisamines A-C, antibacterial bromotyrosine-derived metabolites from the marine sponge Suberea ianthelliformis. PubMed. [Link]

  • ResearchGate. (n.d.). Ianthelliformisamines A–C (1–3) combined with ciprofloxacin resulted in... ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Ianthelliformisamine C Formulation & Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the definitive troubleshooting portal for Ianthelliformisamine C , a potent marine-derived polyamine alkaloid sourced from the Australian sponge Suberea ianthelliformis. This resource is designed for drug development professionals and researchers utilizing this compound as an antibiotic enhancer against Gram-negative pathogens like Pseudomonas aeruginosa[1].

Scientist's Briefing: The Chemical Causality of Insolubility

Ianthelliformisamine C is notorious for erratic behavior in aqueous biological assays. Structurally, it is a bis-bromotyrosine derivative linked by a central spermine chain[2]. Insolubility is driven by a severe amphiphilic conflict: the highly polar spermine linker demands a solvated, ionic environment, while the bulky, tetrabrominated aromatic rings exhibit extreme hydrophobicity[3]. Without specific formulation, the hydrophobic rings dominate the physical properties at physiological pH (7.4), causing massive aggregate formation and crashing out of aqueous solution, compromising cellular assays.

G A Ianthelliformisamine C (Free Base) B Hydrophobic Domain (Tetrabrominated Rings) A->B Drives insolubility C Hydrophilic Domain (Spermine Linker) A->C pH dependent D Precipitation in Aqueous Buffer (pH 7.4) B->D Hydrophobic collapse C->D Partial deprotonation E TFA Salt Formation (Protonates Amines) D->E Chemical Rxn F Cyclodextrin Inclusion (Shields Hydrophobic Rings) D->F Physical Encapsulation G Stable Aqueous Formulation (Bioassay Ready) E->G Enhanced ionic polarity F->G Steric stabilization

Logical relationship between compound domains, insolubility mechanisms, and formulation strategies.

Troubleshooting Guides & FAQs

Q1: My compound precipitates when diluted from a 100% DMSO stock into Mueller-Hinton Broth (MHB) for Minimum Inhibitory Concentration (MIC) testing. How do I prevent this?

  • The Causality: This is a classic "solvent shift" precipitation. While Ianthelliformisamine C easily dissolves in DMSO by disrupting inter-molecular hydrogen bonds, abruptly shifting it to MHB (pH ~7.3) changes the dielectric constant of the environment. The lipophilic brominated rings rapidly aggregate via hydrophobic collapse before the spermine amines can fully interact with the aqueous phase.

  • The Solution: Perform a sequential step-down dilution using an intermediate co-solvent (e.g., 50% DMSO/50% Water) before the final transfer, or use the TFA salt variant.

  • Self-Validation Check: Always run a spectrophotometric blank (MHB + Drug + DMSO, no bacteria). If the Optical Density at 600 nm (OD600) exceeds 0.05 compared to pure MHB, micro-precipitation has occurred, which will artificially inflate your MIC values.

Q2: Should I use the free base or salt form for my experiments evaluating membrane depolarization?

  • The Causality: The free base is nearly insoluble in water and will yield non-reproducible artifacts when assessing its ability to depolarize bacterial membranes[4]. You must utilize a salt form—most commonly the Trifluoroacetic Acid (TFA) salt[5]. The TFA counterions fully protonate the primary and secondary nitrogens along the spermine chain. This maximizes the molecule's ionic character, shifting the thermodynamic balance favorably toward aqueous solvation.

  • The Solution: Purchase or synthesize the Ianthelliformisamine C TFA salt[5].

Q3: Even when using the TFA salt in aqueous buffer, I see a rapid loss of compound concentration in my 96-well microtiter plates over 24 hours. Why?

  • The Causality: Nonspecific surface adsorption. Polyamine chains are positively charged at physiological pH, causing them to bind strongly through electrostatic interactions to the negatively charged surface of standard, tissue culture-treated polystyrene plates.

  • The Solution: Use Non-Binding Surface (NBS) microplates (typically PEG-coated). Alternatively, supplement your assay buffer with a non-ionic surfactant like 0.01% Tween-80. Tween-80 will coat the hydrophobic/charged regions of the plastic, competitively inhibiting the absorption of Ianthelliformisamine C.

Solubility & Vehicle Compatibility Matrix

To optimize experimental design, rely on the following quantitative stability and compatibility matrix for formulation choices.

Solvent / Formulation SystemMax Stock ConcentrationFinal Assay CompatibilityMechanistic Interaction (Causality)
DMSO (100%) 20 mM< 1% final (v/v)Complete solvation; disrupts hydrogen bonding of the free base.
Water / PBS (Free Base) < 0.1 mMNOT Recommended Rapid hydrophobic collapse of tetrabrominated tyrosine rings.
Water (TFA Salt) 2.5 mMCompatibleIon-dipole interactions stably solvate the fully protonated spermine chain.
10% HP-β-CD in Saline > 10 mMHighly CompatibleInternal hydrophobic cavity of cyclodextrin encapsulates and shields brominated rings.

Validated Experimental Protocols

Protocol 1: Conversion of Ianthelliformisamine C to TFA Salt[5]

Use this protocol to maximize the inherent ionic solubility of the free base prior to dilution in standard buffers.

  • Solvation: Dissolve 10 mg of Ianthelliformisamine C free base in 1.0 mL of anhydrous Methanol. (Causality: Methanol effectively wets and separates the heavily halogenated aromatic domains.)

  • Acidification: Prepare a 0.1% (v/v) Trifluoroacetic Acid (TFA) solution in ultra-pure cold water.

  • Titration: Add 5.0 mL of the 0.1% TFA aqueous solution to the methanol mixture dropwise while vortexing. (Causality: Dropwise addition prevents localized pockets of extreme low pH, which could hydrolyze the amide bonds of the natural product.)

  • Lyophilization: Flash-freeze the mixture in liquid nitrogen and lyophilize for 48 hours.

  • Self-Validation: Reconstitute a 1 mg sample in 1 mL of pure water. The solution must be completely optically clear. Any turbidity indicates incomplete conversion to the TFA salt.

Protocol 2: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Encapsulation

For in vivo studies or specialized biofilm assays where DMSO is highly toxic to the cells, complexation into HP-β-CD creates a stable, purely aqueous vehicle.

  • Carrier Preparation: Prepare a 10% (w/v) HP-β-CD solution in molecular-biology grade water.

  • Co-solvation: Dissolve 5 mg of Ianthelliformisamine C (TFA salt) in 0.5 mL of Methanol.

  • Equilibration: Mix the methanol solution with 4.5 mL of the 10% HP-β-CD solution. Stir magnetically at 300 RPM for 12 hours at room temperature. (Causality: The physical encapsulation of the brominated rings into the cyclodextrin cavity is an equilibrium-driven process that requires extended time to reach thermodynamic stability.)

  • Solvent Removal: Remove the methanol by rotary evaporation under reduced pressure at 35°C until the volume returns to exactly 4.5 mL.

  • Filtration (Self-Validation Step): Pass the remaining solution through a 0.22 µm PTFE syringe filter. (Causality: Any uncomplexed or aggregated compound is trapped on the membrane. If the filter clogs, the encapsulation failed. A smooth filtration guarantees a 100% sterile, soluble inclusion complex.)

Workflow N1 1. Prepare Ianth-C in Methanol N3 3. Mix & Stir (12h Equilibrium) N1->N3 N2 2. Prepare HP-β-CD in Aqueous Buffer N2->N3 N4 4. Evaporate Methanol (Rotovap) N3->N4 Drive equilibrium N5 5. Sterile Filter (0.22 µm PTFE) N4->N5 Remove organic phase N6 Validated Aqueous Bioassay Stock N5->N6 Validates complexation

Step-by-step experimental workflow for HP-β-CD inclusion complex generation.

References

  • [6] Xu, M., et al. "Ianthelliformisamines A–C, Antibacterial Bromotyrosine-Derived Metabolites from the Marine Sponge Suberea ianthelliformis". Journal of Natural Products - ACS Publications (2012).6

  • [1] Xu, M., et al. "Ianthelliformisamines A−C... Auth - Griffith Research Online". Eskitis Institute, Griffith University (2012). 1

  • [2] Xu, M., et al. "Ianthelliformisamines A-C, antibacterial bromotyrosine-derived metabolites from the marine sponge Suberea ianthelliformis". PubMed (2012). 2

  • [7] Pieri, C., et al. "New Ianthelliformisamine Derivatives as Antibiotic Enhancers against Resistant Gram-Negative Bacteria". Journal of Medicinal Chemistry - ACS Publications (2014). 7

  • [4] Minbiole, K.P.C., et al. "Deriving Novel Quaternary Ammonium Compound Disinfectant Scaffolds from a Natural Product: Mechanistic Insights of the Quaternization of Ianthelliformisamine C". PubMed - Emory University (2023). 4

  • [5] "Ianthelliformisamine C TFA | CAS#1643593-30-9 | Antibiotic Enhancer". MedKoo Biosciences. 5

  • [3] Mani, L., et al. "Bioactive Bromotyrosine-Derived Alkaloids from the Polynesian Sponge Suberea ianthelliformis". PMC - NIH (2018). 3

Sources

Validation & Comparative

Validating Ianthelliformisamine C antibiotic enhancement in clinical isolates.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The rise of multi-drug resistant (MDR) Gram-negative pathogens, specifically Pseudomonas aeruginosa and Klebsiella pneumoniae, has critically restricted the efficacy of legacy antibiotics. Rather than pursuing fundamentally new monotherapies, modern drug development is increasingly investigating antibiotic enhancers (chemosensitizers)—compounds that disarm bacterial defense mechanisms to restore the potency of existing therapeutics[1].

Derived from the Australian marine sponge Suberea ianthelliformis, Ianthelliformisamine C and its synthetic bis-cinnamido polyamine analogues have emerged as highly potent enhancers[2]. While standard antibiotics like doxycycline face formidable barriers via RND-family efflux pumps (e.g., MexAB-OprM), Ianthelliformisamine C bypasses these defenses by altering proton homeostasis. It physically interacts with the bacterial inner membrane, triggering depolarization and extracellular ATP efflux. By draining the energetic proton motive force (PMF) required to power efflux pumps, Ianthelliformisamine C functionally disables resistance, allowing doxycycline to hyper-accumulate intracellularly and halt ribosomal translation[1].

Mechanism Antibiotic Doxycycline (Antibiotic) Efflux MexAB-OprM Efflux Pump (ATP/PMF Dependent) Antibiotic->Efflux Recognized as Substrate Ribosome Ribosome (Translation Halted) Antibiotic->Ribosome Accumulates Intracellularly Enhancer Ianthelliformisamine C (Chemosensitizer) Membrane Bacterial Inner Membrane (Proton Motive Force) Enhancer->Membrane Permeabilizes & Depolarizes Enhancer->Efflux Indirect Functional Blockade Membrane->Efflux Destabilizes PMF gradient ATP Intracellular ATP Efflux (Energy Depletion) Membrane->ATP Triggers Leakage Efflux->Antibiotic Extrusion (Resistance) Efflux->Ribosome Efflux prevented ATP->Efflux Energy Starvation

Fig 1. Mechanistic synergy of Ianthelliformisamine C disrupting the PMF, depleting ATP, and preventing efflux.

Comparative Analysis: Chemosensitizers & Antibiotic Enhancers

To contextualize the viability of Ianthelliformisamine C, it must be benchmarked against both natural and synthetic alternatives currently in pre-clinical evaluation.

Table 1: Performance Profile of Antibiotic Enhancers against Gram-Negative Isolates

EnhancerOrigin / SourceMechanism of ActionPrimary Target / ApplicationCytotoxicity & Limitations
Ianthelliformisamine C Marine Sponge (S. ianthelliformis)Membrane depolarization & ATP efflux induction[1]P. aeruginosa, K. pneumoniae (Restores Doxycycline/Cefepime)Favorable: Nondetrimental to CHO cells / human fibroblasts up to 100 µM[1].
Squalamine Dogfish Shark (S. acanthias)Physical membrane disruption & PBP1b inhibition[2]Broad-spectrum Gram-negative & Gram-positive[2]Moderate: Can exhibit hemolytic properties against red blood cells at higher doses.
Aspergillomarasmine A Fungal (A. versicolor)Zinc chelation; inhibits Metallo-β-lactamase (NDM-1)[3]Carbapenem-resistant Enterobacteriaceae[3]High Specificity: Only effective against NDM-1 expressing strains; no effect on efflux-driven resistance.
PAβN Synthetic LeadDirect competitive binding to RND efflux pumpsP. aeruginosa efflux systemsSevere: High clinical toxicity to mammalian host cells precludes therapeutic use.

Causality Analysis: While targeted enzyme inhibitors like Aspergillomarasmine A are highly effective against specific genotypic resistances (NDM-1), Ianthelliformisamine C offers a broader phenotype-reversal capability. By targeting the energetics of the membrane rather than a single enzyme, it circumvents multiple efflux systems simultaneously without inducing the severe mammalian cytotoxicity seen in synthetic agents like PAβN.

Self-Validating Experimental Workflows

To rigorously validate the enhancement properties of Ianthelliformisamine C against clinical isolates, researchers must utilize orthogonal, self-validating assay systems. The following methodologies intertwine biological performance with mechanistic proof.

Workflow Isolates Acquire MDR P. aeruginosa Isolates Checkerboard Checkerboard MIC Assay (Synergy Quantification) Isolates->Checkerboard Standardize Inoculum Bioluminescence Bioluminescent Assay (ATP Efflux Tracking) Isolates->Bioluminescence Wash in HEPES FICI Calculate FICI (≤0.5 = Synergy) Checkerboard->FICI Read OD600 Kinetics Dose-Dependent Leakage Kinetics Bioluminescence->Kinetics Measure RLU Validation Mechanistic Validation Complete FICI->Validation Phenotypic Match Kinetics->Validation Causality Match

Fig 2. Dual-axis validation workflow integrating phenotypic synergy with mechanistic verification.

Protocol A: Checkerboard Microdilution Assay (Synergy Validation)

Objective: Quantify the synergistic enhancement of legacy antibiotics (e.g., Doxycycline) when combined with Ianthelliformisamine C. Self-Validation Mechanism: The inclusion of standard reference strain PAO1 normalizes clinical isolate variations, while the Fractional Inhibitory Concentration Index (FICI) mathematically differentiates true synergy from simple additive toxicity.

  • Inoculum Standardization: Cultivate clinical MDR isolates of P. aeruginosa to logarithmic phase in Mueller-Hinton Broth (MHB). Dilute cultures to a strict

    
     CFU/mL.
    Causality: A strictly controlled inoculum density prevents the "inoculum effect," where artificially dense cultures synthesize bulk enzymes that falsely inflate MIC readings.
    
  • Matrix Plating: In a 96-well plate, establish an orthogonal titration matrix. Dispense Doxycycline horizontally (0.25 to 128 µg/mL) and Ianthelliformisamine C vertically (0 to 100 µM).

  • Control Calibration: Designate one row for Polymyxin B nonapeptide (a known membrane permeabilizer) combined with doxycycline to act as a positive synergy control.

  • Incubation & Readout: Incubate plates at 37°C for 18 hours. Measure absorbance at OD600.

  • Data Interpretation: Calculate the FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). An FICI of ≤ 0.5 indicates potent synergy, validating that Ianthelliformisamine C significantly restored doxycycline susceptibility[2].

Protocol B: Bioluminescent ATP Efflux Assay (Mechanistic Proof)

Objective: Prove that the enhancement observed in Protocol A is caused by compromised membrane energetics rather than direct interaction with the antibiotic. Self-Validation Mechanism: Because ATP is strictly intracellular in healthy bacteria, the detection of extracellular ATP using a non-permeable luciferase probe definitively proves membrane depolarization and altered proton homeostasis. CCCP is used as a guaranteed depolarization control.

  • Cell Preparation & Washing: Harvest exponentially growing P. aeruginosa cells, centrifuge, and resuspend thoroughly in 50 mM HEPES buffer (pH 7.2). Causality: Switching to HEPES is critical because standard MHB contains trace ATP and components that quench bioluminescent reactions, introducing fatal background noise.

  • Probe Loading: Aliquot the bacterial suspension into a white opaque 96-well microplate. Add an extracellular Luciferin-Luciferase reagent suite.

  • Dosing & Kinetic Monitoring: Inject Ianthelliformisamine C at variable concentrations (e.g., 10, 50, and 100 µM). Simultaneously treat control wells with CCCP (positive uncoupling control) and Triton X-100 (100% lysis control).

  • Continuous Readout: Instantly monitor luminescence (Relative Light Units, RLU) continuously for 30 minutes.

  • Data Interpretation: The external concentration of ATP acts as a direct proxy for permeabilization. A rapid, dose-dependent spike in RLU corresponding to the Ianthelliformisamine C concentration confirms that the enhancer functions by forcefully disrupting cellular energy pools[1], disabling active transport required for resistance.

References

  • Pieri C, Borselli D, Di Giorgio C, De Méo M, Bolla JM, Vidal N, Combes S, Brunel JM. "New Ianthelliformisamine Derivatives as Antibiotic Enhancers against Resistant Gram-Negative Bacteria". Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Xu M, Davis RA, Feng Y, Sykes ML, Shelper T, Avery VM, Camp D, Quinn RJ. "Ianthelliformisamines A–C, Antibacterial Bromotyrosine-Derived Metabolites from the Marine Sponge Suberea ianthelliformis". Journal of Natural Products - ACS Publications. Available at:[Link]

  • "Exploration of Bis-Cinnamido-Polyamines as Intrinsic Antimicrobial Agents and Antibiotic Enhancers". MDPI. Available at:[Link]

  • "Discovery of ianthelliformisamines D–G from the sponge Suberea ianthelliformis and the total synthesis of ianthelliformisamine D". Beilstein Journals. Available at:[Link]

  • "New Ianthelliformisamine Derivatives as Antibiotic Enhancers against Resistant Gram-Negative Bacteria". ResearchGate. Available at:[Link]

Sources

A Comparative Guide to Efflux Pump Inhibitors: Ianthelliformisamine C in Focus

Author: BenchChem Technical Support Team. Date: March 2026

In the ongoing battle against antimicrobial resistance, the role of bacterial efflux pumps as a primary defense mechanism is a critical area of research. These membrane proteins actively extrude a broad range of antibiotics, rendering many conventional therapies ineffective. Consequently, the development of efflux pump inhibitors (EPIs) to be used as adjuvants in antibiotic therapy is a promising strategy to rejuvenate the efficacy of existing drugs. This guide provides a comparative analysis of a marine-derived natural product, Ianthelliformisamine C, with other well-characterized efflux pump inhibitors, offering insights into their mechanisms, efficacy, and the experimental methodologies used for their evaluation.

The Challenge of Efflux-Mediated Resistance

Bacteria employ a variety of efflux pump systems, with the Resistance-Nodulation-Division (RND) family being of particular clinical significance in Gram-negative bacteria such as Pseudomonas aeruginosa.[1][2] These pumps, exemplified by the MexAB-OprM system, are tripartite complexes that span the inner and outer bacterial membranes, actively transporting antibiotics out of the cell.[3][4] This extrusion process is a key contributor to the intrinsic and acquired multidrug resistance observed in many pathogenic bacteria.[5] The inhibition of these pumps is a key strategy to increase the intracellular concentration of antibiotics, thereby restoring their therapeutic effect.[6]

A New Contender: Ianthelliformisamine C

Ianthelliformisamine C is a bromotyrosine-derived metabolite isolated from the marine sponge Suberea ianthelliformis.[7] Recent studies have highlighted its potential as an efflux pump inhibitor, particularly against Pseudomonas aeruginosa.[8][9] Mechanism of action studies have shown that ianthelliformisamine C can inhibit the efflux pumps of P. aeruginosa, leading to a dose-dependent bactericidal effect on both planktonic and biofilm populations.[8]

Established Efflux Pump Inhibitors for Comparison

To contextualize the activity of ianthelliformisamine C, we will compare it with three well-established, albeit structurally and mechanistically diverse, efflux pump inhibitors:

  • Verapamil: A calcium channel blocker used in human medicine, verapamil has been shown to inhibit efflux pumps in both eukaryotic and prokaryotic cells.[10][11][12] Its activity as an EPI is thought to be, in part, through competitive inhibition.[13]

  • Reserpine: A plant alkaloid, reserpine has a long history of use as an antipsychotic and antihypertensive agent.[14] It is also a known inhibitor of bacterial efflux pumps, particularly in Gram-positive bacteria, and is believed to act as a competitive inhibitor.[13][15]

  • Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP): A protonophore and uncoupling agent, CCCP disrupts the proton motive force across the bacterial membrane.[16][17] As many efflux pumps, especially those of the RND family, are energized by the proton gradient, CCCP effectively inhibits their function.[16]

Comparative Efficacy: A Synthesis of Available Data

Direct comparative studies of ianthelliformisamine C against verapamil, reserpine, and CCCP in the same bacterial strains are limited. However, by synthesizing data from various sources, we can construct a comparative overview of their potential as efflux pump inhibitors in P. aeruginosa.

Efflux Pump InhibitorTarget OrganismAntibiotic PotentiatedFold Reduction in MICReference(s)
Ianthelliformisamine C P. aeruginosa PAO1Ciprofloxacin4-fold[8]
Ianthelliformisamine C P. aeruginosaDoxycyclineNot specified[9][18]
Verapamil M. tuberculosisBedaquiline8 to 16-fold[11][12]
Reserpine S. pneumoniaeCiprofloxacin2-fold[19]
CCCP P. aeruginosa (clinical isolates)Ciprofloxacin2 to 256-fold[20]
CCCP P. aeruginosa (burn isolates)Various biocides2 to 12-fold[16]

Note: The data presented in this table is compiled from different studies and should be interpreted with caution due to variations in experimental conditions, including the specific strains of bacteria, the concentration of the EPI used, and the antibiotic tested.

Mechanisms of Action: A Visual Representation

The primary mechanism of RND family efflux pumps, such as MexAB-OprM in P. aeruginosa, involves the capture of substrates from the periplasm and their expulsion from the cell, a process driven by the proton motive force.[3][4]

EffluxPumpMechanism Outer Membrane Outer Membrane Periplasm Periplasm Inner Membrane Inner Membrane OprM OprM (Outer Membrane Protein) MexA MexA (Periplasmic Adaptor Protein) OprM->MexA Antibiotic_out Antibiotic (Extracellular) OprM->Antibiotic_out Expulsion MexA->OprM Transport MexB MexB (Inner Membrane Transporter) MexA->MexB MexB->MexA Transport Proton H+ Antibiotic_in Antibiotic (Periplasm) Antibiotic_in->MexB Binding Proton_out H+ Proton_out->MexB Proton Motive Force

Caption: The tripartite structure of the MexAB-OprM efflux pump in P. aeruginosa.

Ianthelliformisamine C, verapamil, and reserpine are thought to act as competitive or non-competitive inhibitors, binding to the efflux pump and preventing the transport of antibiotics. In contrast, CCCP disrupts the energy source of the pump.

Experimental Protocols for Evaluating Efflux Pump Inhibitors

The following are standardized protocols for assessing the activity of potential efflux pump inhibitors.

Checkerboard Assay for Synergy Analysis

This assay is used to determine the synergistic effect of an EPI in combination with an antibiotic.[21][22]

Principle: A two-dimensional array of serial dilutions of the antibiotic and the EPI are tested against a constant inoculum of bacteria. The minimum inhibitory concentration (MIC) of the antibiotic is determined in the presence and absence of the EPI. A significant reduction in the antibiotic's MIC in the presence of the EPI indicates synergy.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of the antibiotic and the EPI in a suitable solvent (e.g., DMSO).

    • Prepare two-fold serial dilutions of the antibiotic and the EPI in cation-adjusted Mueller-Hinton broth (CAMHB) in separate 96-well plates.

  • Plate Setup:

    • In a 96-well microtiter plate, add 50 µL of CAMHB to all wells.

    • Along the x-axis, add 50 µL of each antibiotic dilution.

    • Along the y-axis, add 50 µL of each EPI dilution.

    • This creates a matrix of wells with varying concentrations of both compounds.

    • Include control wells with antibiotic only, EPI only, and no drugs (growth control).

  • Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add 100 µL of the bacterial suspension to each well.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of the antibiotic alone and in combination with each concentration of the EPI by visual inspection of turbidity.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index to quantify the synergy. A FIC index of ≤ 0.5 is generally considered synergistic.

CheckerboardWorkflow start Start prep_reagents Prepare Serial Dilutions of Antibiotic & EPI start->prep_reagents setup_plate Set up 96-Well Plate with Dilutions prep_reagents->setup_plate inoculate Inoculate with Bacterial Suspension setup_plate->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read MICs Visually or with Plate Reader incubate->read_results analyze Calculate FIC Index to Determine Synergy read_results->analyze end End analyze->end

Caption: Workflow for the checkerboard synergy assay.

Ethidium Bromide Accumulation Assay

This real-time assay measures the ability of a compound to inhibit the efflux of a fluorescent substrate, ethidium bromide (EtBr).[23][24]

Principle: EtBr is a substrate for many efflux pumps and its fluorescence increases significantly upon intercalating with intracellular DNA. In the presence of an effective EPI, the efflux of EtBr is blocked, leading to its accumulation inside the bacterial cells and a corresponding increase in fluorescence.

Step-by-Step Methodology:

  • Bacterial Cell Preparation:

    • Grow a culture of the test bacteria to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline).

    • Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 0.4).

  • Loading with Ethidium Bromide:

    • Add EtBr to the cell suspension at a final concentration of 1-2 µg/mL.

    • To facilitate loading, the efflux pumps can be de-energized by adding a protonophore like CCCP or by performing the loading on ice.

  • Initiation of Efflux:

    • After the loading phase, wash the cells to remove extracellular EtBr.

    • Resuspend the cells in a buffer containing an energy source (e.g., glucose) to re-energize the efflux pumps.

    • Divide the cell suspension into wells of a black, clear-bottom 96-well plate.

  • Fluorescence Measurement:

    • Add the test EPI at various concentrations to the designated wells.

    • Immediately place the plate in a fluorescence plate reader and monitor the fluorescence (excitation ~530 nm, emission ~600 nm) over time.

  • Data Analysis:

    • A slower rate of fluorescence decay in the presence of the EPI compared to the control (no EPI) indicates inhibition of EtBr efflux.

EtBrAssayWorkflow start Start prep_cells Prepare Bacterial Cell Suspension start->prep_cells load_etbr Load Cells with Ethidium Bromide prep_cells->load_etbr initiate_efflux Initiate Efflux with Energy Source load_etbr->initiate_efflux add_epi Add Test EPI initiate_efflux->add_epi measure_fluorescence Monitor Fluorescence Over Time add_epi->measure_fluorescence analyze Analyze Fluorescence Decay Curves measure_fluorescence->analyze end End analyze->end

Caption: Workflow for the ethidium bromide accumulation assay.

Conclusion and Future Directions

Ianthelliformisamine C represents a promising natural product scaffold for the development of novel efflux pump inhibitors. While direct comparative data with established inhibitors like verapamil, reserpine, and CCCP is still emerging, preliminary findings indicate its potential to potentiate the activity of conventional antibiotics against challenging Gram-negative pathogens like P. aeruginosa. The methodologies outlined in this guide provide a framework for the systematic evaluation and comparison of new EPI candidates. Future research should focus on head-to-head comparative studies under standardized conditions to accurately assess the relative potency of ianthelliformisamine C and its analogs. Furthermore, elucidating the precise binding site and mechanism of inhibition will be crucial for the rational design of next-generation EPIs with improved efficacy and reduced toxicity.

References

  • Al-Shaer, M., et al. (2023). Bromotyrosine-Derived Metabolites from a Marine Sponge Inhibit Pseudomonas aeruginosa Biofilms. PubMed. [Link]

  • ResearchGate. (n.d.). Schematic illustration of the main efflux pump MexAB-OprM in... ResearchGate. [Link]

  • Blair, J. M. A., et al. (2024). Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps. ACS Infectious Diseases. [Link]

  • Opperman, T. J., & Nguyen, S. T. (2015). Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. PMC. [Link]

  • ResearchGate. (n.d.). Schematic illustration of the main efflux pump MexAB-OprM in... ResearchGate. [Link]

  • Venter, H., et al. (2015). RND-type Drug Efflux Pumps from Gram-negative bacteria: Molecular Mechanism and Inhibition. Frontiers in Microbiology. [Link]

  • Al-Haroni, M., & Skariyachan, S. (2011). Efflux pump inhibitors (EPIs) as new antimicrobial agents against Pseudomonas aeruginosa. Taylor & Francis Online. [Link]

  • Lomovskaya, O., et al. (2001). Identification and Characterization of Inhibitors of Multidrug Resistance Efflux Pumps in Pseudomonas aeruginosa: Novel Agents for Combination Therapy. Antimicrobial Agents and Chemotherapy. [Link]

  • Jahandeh, N., et al. (2016). Comparison of Efflux Pump Involvement in Antibiotic Resistance Among Pseudomonas aeruginosa Isolates of Burn and Non-Burn Patients. Brieflands. [Link]

  • Adabi, M., et al. (2015). Effects of CCCP on the Ciprofloxacin MIC in resistant isolates of P. aeruginosa. ResearchGate. [Link]

  • Da, F., et al. (2025). Multidrug efflux pumps of Pseudomonas aeruginosa show selectivity for their natural substrates. Frontiers in Cellular and Infection Microbiology. [Link]

  • Al-Haroni, M., & Skariyachan, S. (2011). Efflux pump inhibitors (EPIs) as new antimicrobial agents against Pseudomonas aeruginosa. Taylor & Francis Online. [Link]

  • Lomovskaya, O., et al. (2001). Identification and Characterization of Inhibitors of Multidrug Resistance Efflux Pumps in Pseudomonas aeruginosa: Novel Agents for Combination Therapy. PMC. [Link]

  • Xu, M., et al. (2012). Ianthelliformisamines A−C, Antibacterial Bromotyrosine-Derived Metabolites from the Marine Sponge Suberea ianthelliformis. Griffith Research Online. [Link]

  • Lama, T., et al. (2024). Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii. PMC. [Link]

  • Verma, N., & Tiwari, V. (2017). Dynamics of Intact MexAB-OprM Efflux Pump: Focusing on the MexA-OprM Interface. PMC. [Link]

  • ResearchGate. (n.d.). Effects of verapamil on P. aeruginosa growth and its sensitivity to carbenicillin. ResearchGate. [Link]

  • ResearchGate. (n.d.). The MexAB-OprM efflux pump: structure, function, and targets for inhibition in Pseudomonas aeruginosa. ResearchGate. [Link]

  • Aparna, V., et al. (2014). Identification of Natural Compound Inhibitors for Multidrug Efflux Pumps of Escherichia coli and Pseudomonas aeruginosa Using In Silico High-Throughput Virtual Screening and In Vitro Validation. PLOS One. [Link]

  • El-Kholy, I., et al. (2016). Efflux Pump Contribution to Multidrug Resistance in Pseudomonas Aeruginosa and the Effect of Using an Efflux Pump Inhibitor on C. Sign in. [Link]

  • Lam, M. T., et al. (2022). Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. PMC. [Link]

  • Wasyl, D., et al. (2017). The Impact of Efflux Pump Inhibitors on the Activity of Selected Non-Antibiotic Medicinal Products against Gram-Negative Bacteria. MDPI. [Link]

  • Pieri, M., et al. (2014). New Ianthelliformisamine Derivatives as Antibiotic Enhancers against Resistant Gram-Negative Bacteria. Journal of Medicinal Chemistry. [Link]

  • Rattanachak, N., et al. (2023). A Novel and Quantitative Detection Assay (effluxR) for Identifying Efflux-Associated Resistance Genes Using Multiplex Digital PCR in Clinical Isolates of Pseudomonas aeruginosa. MDPI. [Link]

  • Sonnet, P., et al. (2014). Investigation of the effect of efflux pump inhibitors to MIC values of ciprofloxacin in clinical isolates of Pseudomonas aeruginosa, Escherichia coli, Acinetobacter baumannii and Staphylococcus aureus. ResearchGate. [Link]

  • Adabi, M., et al. (2015). in Pseudomonas aeruginosa by using an Efflux Pump. CABI Digital Library. [Link]

  • ResearchGate. (2025). New Ianthelliformisamine Derivatives as Antibiotic Enhancers against Resistant Gram-Negative Bacteria. ResearchGate. [Link]

  • ResearchGate. (n.d.). Checkerboard method for Determination of the effect of the combination on E. coli. ResearchGate. [Link]

  • bioRxiv. (2025). Evaluating the Link Between Efflux Pump Expression and Motility Phenotypes in Pseudomonas aeruginosa Treated with Virulence Inhibitors. bioRxiv. [Link]

  • Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. Emery Pharma. [Link]

  • ResearchGate. (n.d.). Ethidium bromide accumulation by intact cells of P. aeruginosa... ResearchGate. [Link]

  • Kumar, S., et al. (2022). Evaluation of a Conformationally Constrained Indole Carboxamide as a Potential Efflux Pump Inhibitor in Pseudomonas aeruginosa. MDPI. [Link]

  • Brenwald, N. P., & Wise, R. (2001). The Efflux Pump Inhibitor Reserpine Selects Multidrug-Resistant Streptococcus pneumoniae Strains That Overexpress the ABC Transporters PatA and PatB. PMC. [Link]

  • Coldham, N. G., et al. (2019). Flow Cytometric Analysis of Efflux by Dye Accumulation. Frontiers in Microbiology. [Link]

  • Anes, J., et al. (2009). Journal of Biological Engineering. Journal of Biological Engineering. [Link]

  • Renau, T. E., et al. (2003). Use of an Efflux Pump Inhibitor To Determine the Prevalence of Efflux Pump-Mediated Fluoroquinolone Resistance and Multidrug Resistance in Pseudomonas aeruginosa. PMC. [Link]

  • Oxford Academic. (2018). Efflux pump inhibitor CCCP to rescue colistin susceptibility in mcr-1 plasmid-mediated colistin-resistant strains and Gram-negative bacteria. Journal of Antimicrobial Chemotherapy. [Link]

  • Xu, M., et al. (2012). Ianthelliformisamines A-C, antibacterial bromotyrosine-derived metabolites from the marine sponge Suberea ianthelliformis. PubMed. [Link]

  • Pieri, M., et al. (2014). New Ianthelliformisamine derivatives as antibiotic enhancers against resistant Gram-negative bacteria. PubMed. [Link]

  • MDPI. (2023). The Art of War with Pseudomonas aeruginosa: Targeting Mex Efflux Pumps Directly to Strategically Enhance Antipseudomonal Drug Efficacy. MDPI. [Link]

  • PNAS. (2022). Verapamil and its metabolite norverapamil inhibit the Mycobacterium tuberculosis MmpS5L5 efflux pump to increase bedaquiline activity. PNAS. [Link]

  • Corbett, D., et al. (2017). Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of SPR741. PMC. [Link]

  • Srivastava, S., et al. (2017). Efflux inhibition with verapamil potentiates bedaquiline in mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • Srivastava, S., et al. (2017). Efflux Inhibition with Verapamil Potentiates Bedaquiline in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

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Sources

A Tale of Two Disruptors: A Comparative Guide to the Mechanisms of Ianthelliformisamine C and CCCP

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

In the vast toolkit of cellular biology, chemical probes are indispensable for dissecting complex biological processes. Among these, agents that modulate cellular membranes and energy metabolism are of paramount importance. This guide provides a detailed comparison of two such molecules: the marine natural product Ianthelliformisamine C and the classic synthetic mitochondrial uncoupler, Carbonyl cyanide m-chlorophenyl hydrazone (CCCP). While both are known to disrupt cellular integrity, their primary applications, established mechanisms, and the depth of our understanding of their effects on mammalian cells differ significantly. This guide will delve into these differences, providing researchers with the context needed to select the appropriate tool for their experimental questions.

At a Glance: Ianthelliformisamine C vs. CCCP

FeatureIanthelliformisamine CCarbonyl Cyanide m-chlorophenyl hydrazone (CCCP)
Primary Research Area Antibacterial Drug DiscoveryMitochondrial Biology, Autophagy, Apoptosis
Primary Target Bacterial Cell MembraneInner Mitochondrial Membrane
Known Mechanism of Action Bacterial membrane permeabilization and depolarization; potential efflux pump inhibition.[1]Protonophore, uncouples oxidative phosphorylation by dissipating the proton gradient across the inner mitochondrial membrane.
Effects on Mammalian Cells Low cytotoxicity reported in CHO and human fibroblast cell lines (IC50 > 100 µM).[2]Induces mitochondrial depolarization, triggers mitophagy and apoptosis, inhibits ATP synthesis.
Typical Working Concentration 3.12–12.5 µM (as an antibiotic enhancer against bacteria).[2]1-10 µM for inducing mitochondrial depolarization and mitophagy in mammalian cells.[3][4]

Delving into the Mechanisms of Action

The fundamental difference between Ianthelliformisamine C and CCCP lies in their primary cellular targets and the resulting downstream consequences. CCCP is a well-characterized tool in mammalian cell biology with a precise molecular mechanism, while Ianthelliformisamine C is an emerging molecule of interest in the field of bacteriology.

CCCP: The Quintessential Mitochondrial Uncoupler

CCCP is a mobile ionophore that readily diffuses across biological membranes. Its primary mechanism of action is the disruption of the proton gradient across the inner mitochondrial membrane. This process, known as uncoupling, effectively disconnects the electron transport chain from ATP synthesis.

cluster_0 Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) Proton_Gradient H+ Gradient ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Gradient->ATP_Synthase Drives ATP Synthesis Heat Heat Proton_Gradient->Heat CCCP CCCP CCCP->Proton_Gradient Dissipates

Figure 1: Mechanism of CCCP as a Mitochondrial Uncoupler. CCCP dissipates the proton gradient generated by the electron transport chain, uncoupling it from ATP synthesis and causing the energy to be released as heat.

The consequences of this uncoupling are profound and well-documented in mammalian cells:

  • Mitochondrial Depolarization: The loss of the proton gradient leads to a rapid decrease in the mitochondrial membrane potential (ΔΨm).

  • Inhibition of ATP Synthesis: With the proton motive force dissipated, ATP synthase can no longer produce ATP via oxidative phosphorylation.

  • Induction of Mitophagy: The sustained depolarization of mitochondria is a potent signal for mitophagy, the selective autophagic removal of damaged mitochondria.

  • Induction of Apoptosis: At higher concentrations or with prolonged exposure, the severe mitochondrial dysfunction and energy depletion caused by CCCP can trigger the intrinsic apoptotic pathway.

Ianthelliformisamine C: A Bacterial Membrane Disruptor

Ianthelliformisamine C, a bromotyrosine-derived metabolite from a marine sponge, has primarily been investigated for its antibacterial properties.[5][6] Its mechanism of action is centered on the disruption of the bacterial cell membrane.

cluster_1 Bacterial Cell Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Pores Pore Formation / Permeabilization Cell_Membrane->Pores Induces Ianthelliformisamine_C Ianthelliformisamine C Ianthelliformisamine_C->Cell_Membrane Interacts with Ion_Leakage Ion Leakage & Depolarization Pores->Ion_Leakage Cell_Death Bacterial Cell Death Ion_Leakage->Cell_Death

Figure 2: Proposed Mechanism of Ianthelliformisamine C against Bacteria. Ianthelliformisamine C interacts with the bacterial cell membrane, leading to increased permeability, depolarization, and ultimately cell death.

The reported effects of Ianthelliformisamine C on bacteria include:

  • Membrane Permeabilization: It is thought to create pores or disruptions in the bacterial cell membrane, leading to leakage of intracellular components.[1]

  • Membrane Depolarization: The increased ion permeability results in the dissipation of the bacterial membrane potential.[1]

  • Efflux Pump Inhibition: Some studies suggest that by altering the proton motive force, it may also inhibit the function of efflux pumps, which are a common mechanism of antibiotic resistance in bacteria.[1]

It is crucial to note that while the membrane-disrupting activity of Ianthelliformisamine C is established in bacteria, its effects on mammalian cells are less clear. The reported low cytotoxicity in mammalian cell lines at concentrations effective against bacteria suggests a degree of selectivity.[2] However, the potential for off-target effects on mammalian mitochondria, given their membrane-dependent functions, cannot be entirely ruled out and warrants further investigation.

Experimental Protocols: A Guide to Interrogating Cellular Function

The following are generalized protocols for assessing the key cellular processes affected by CCCP and potentially by Ianthelliformisamine C. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Principle: Cationic fluorescent dyes such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1 accumulate in the mitochondrial matrix in a membrane potential-dependent manner. A decrease in ΔΨm results in a loss of fluorescence intensity (TMRM) or a shift from red to green fluorescence (JC-1).

Step-by-Step Methodology (using TMRM and fluorescence microscopy):

  • Cell Culture: Plate cells on glass-bottom dishes suitable for live-cell imaging and allow them to adhere overnight.

  • Dye Loading: Incubate cells with 20-100 nM TMRM in a complete culture medium for 30 minutes at 37°C.

  • Baseline Imaging: Acquire baseline fluorescence images of the cells using a fluorescence microscope equipped with the appropriate filter set for TMRM (e.g., excitation ~548 nm, emission ~573 nm).

  • Compound Treatment: Add the desired concentration of CCCP (e.g., 1-10 µM) or Ianthelliformisamine C to the cells.

  • Time-Lapse Imaging: Acquire images at regular intervals to monitor the change in TMRM fluorescence over time.

  • Positive Control: At the end of the experiment, add a high concentration of CCCP (e.g., 20 µM) to completely dissipate the ΔΨm and obtain a background fluorescence level.

  • Analysis: Quantify the mean fluorescence intensity of the mitochondria in individual cells over time. Normalize the data to the baseline fluorescence.

Sources

A Researcher's Guide to Deconvoluting the Bacterial Target of Ianthelliformisamine C

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Modern Target Identification Strategies

The marine natural product Ianthelliformisamine C has emerged as a promising antibacterial agent, particularly against challenging Gram-negative pathogens. However, the scientific literature presents a divided view on its precise mechanism of action, with some evidence pointing towards the inhibition of efflux pumps and other studies suggesting direct membrane permeabilization. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the experimental landscape and definitively identify the molecular target(s) of Ianthelliformisamine C in bacteria. We will objectively compare cutting-edge target deconvolution methodologies, furnish detailed experimental protocols, and offer insights into the rationale behind selecting the most appropriate strategy.

The Conundrum of Ianthelliformisamine C: Efflux Pump Inhibitor or Membrane Disruptor?

Ianthelliformisamine C, a bromotyrosine-derived metabolite from the marine sponge Suberea ianthelliformis, demonstrates significant antibacterial activity and can enhance the efficacy of conventional antibiotics.[1][2] Early mechanism of action studies suggested that it functions by inhibiting bacterial efflux pumps, which are critical for multidrug resistance.[3] However, more recent investigations have proposed an alternative mechanism involving the permeabilization and depolarization of the bacterial membrane.[4] This ambiguity necessitates a systematic and multi-pronged approach to target verification.

A Comparative Overview of Target Identification Strategies

The journey to pinpointing the molecular target of a bioactive small molecule like Ianthelliformisamine C can be broadly categorized into three main avenues: affinity-based methods, genetic approaches, and label-free proteomics techniques. Each strategy possesses a unique set of strengths and weaknesses, and the optimal choice depends on the specific research question, available resources, and the chemical properties of the compound.

Table 1: Comparative Analysis of Target Identification Methodologies
Methodology Principle Advantages Disadvantages Suitability for Ianthelliformisamine C
Affinity-Based Methods Utilizes a modified version of the small molecule to "fish" for its binding partners in a cell lysate.Direct identification of binding partners; well-established protocols.Requires chemical modification which may alter binding; potential for non-specific binding.Moderate: Requires synthesis of a functionalized derivative without disrupting its activity.
Genetic Approaches Identifies genes that, when mutated or overexpressed, confer resistance or sensitivity to the compound.Unbiased, in-vivo approach; can reveal resistance mechanisms.Can be time-consuming; mutations may not be in the direct target.High: Can provide strong genetic evidence for the target pathway.
Label-Free Proteomics Measures changes in protein stability (to heat or proteolysis) upon ligand binding, without modifying the compound.No chemical modification of the compound needed; can be performed in near-physiological conditions.May not detect all binding events; requires specialized equipment (mass spectrometer).High: Overcomes the need for chemical synthesis and preserves the native interaction.

Part 1: Affinity-Based Approaches: The Direct "Fishing" Expedition

Affinity-based methods are conceptually straightforward: a modified version of Ianthelliformisamine C is used as bait to capture its interacting proteins from a bacterial lysate.

Affinity Chromatography

In this classic technique, Ianthelliformisamine C is chemically linked to a solid support (e.g., agarose beads). A bacterial lysate is then passed over this "affinity matrix." Proteins that bind to Ianthelliformisamine C are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.

A streamlined workflow for affinity chromatography.
Photoaffinity Labeling

This technique offers a more robust way to capture interacting proteins by creating a covalent bond between the small molecule and its target upon UV irradiation. A photoreactive group is incorporated into the structure of Ianthelliformisamine C.

  • Probe Synthesis: Synthesize a derivative of Ianthelliformisamine C containing a photoreactive moiety (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or a click chemistry handle).

  • Incubation: Treat intact bacterial cells or cell lysate with the photoaffinity probe.

  • UV Crosslinking: Expose the sample to UV light to induce covalent bond formation between the probe and its binding partners.

  • Enrichment: If a biotin tag was used, enrich the covalently labeled proteins using streptavidin beads.

  • Identification: Elute the enriched proteins and identify them by mass spectrometry.

Part 2: Genetic Approaches: Letting the Bacteria Reveal Their Secrets

Genetic methods leverage the power of bacterial genetics to identify the target of a compound by selecting for mutants that are resistant to its effects.

Screening for Resistant Mutants

This is a powerful and unbiased method to identify genes involved in the mechanism of action of a compound.

  • Mutagenesis: Expose a population of bacteria (e.g., Pseudomonas aeruginosa) to a mutagen (e.g., ethyl methanesulfonate) or use a mutator strain to generate a library of random mutants.

  • Selection: Plate the mutagenized bacteria on agar containing a lethal concentration of Ianthelliformisamine C.

  • Isolation and Verification: Isolate colonies that grow in the presence of the compound and re-streak them on selective media to confirm resistance.

  • Whole-Genome Sequencing: Sequence the genomes of the resistant mutants and compare them to the wild-type strain to identify mutations.

  • Target Identification: The genes containing mutations that confer resistance are strong candidates for being the direct target or part of the target pathway.

Identifying targets through genetic resistance.

Part 3: Label-Free Proteomics: A Non-Invasive Approach

These methods are particularly advantageous for natural products like Ianthelliformisamine C, as they do not require any chemical modification of the compound, thus preserving its native bioactivity.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is based on the principle that the binding of a small molecule to its protein target can stabilize the protein and make it less susceptible to proteolysis.[5]

  • Lysate Preparation: Prepare a soluble protein lysate from the target bacteria.

  • Compound Incubation: Treat aliquots of the lysate with Ianthelliformisamine C or a vehicle control.

  • Limited Proteolysis: Add a protease (e.g., thermolysin or pronase) to each aliquot and incubate for a short period.

  • Analysis: Stop the proteolysis and analyze the protein profiles of the treated and control samples by SDS-PAGE.

  • Identification: Excise protein bands that are protected from proteolysis in the presence of Ianthelliformisamine C and identify them using mass spectrometry.

Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP)

CETSA and its proteome-wide extension, TPP, are based on the principle that ligand binding increases the thermal stability of a protein.[5][6]

CETSA for single targets, TPP for proteome-wide analysis.
  • Lysis Conditions: Efficient and gentle lysis methods are crucial to maintain protein integrity. Sonication or the use of specific lysis reagents (e.g., B-PER) are common choices.

  • Proteome Complexity: The vast number of proteins in a bacterial lysate can make it challenging to detect subtle changes in stability. High-resolution mass spectrometry is essential for TPP.

  • Membrane Proteins: For membrane-associated targets, solubilization with appropriate detergents is necessary.

Part 4: Validating the Mechanism of Action: Efflux Pump Inhibition vs. Membrane Permeabilization

Once candidate targets have been identified, it is crucial to validate them and elucidate the precise mechanism of action. The conflicting reports on Ianthelliformisamine C's function can be resolved using a series of well-established assays.

Investigating Efflux Pump Inhibition

This assay measures the ability of a compound to inhibit the efflux of the fluorescent dye ethidium bromide (EtBr), a known substrate of many bacterial efflux pumps.[7][8]

Protocol:

  • Loading: Incubate bacteria with EtBr in the presence of an energy inhibitor (e.g., CCCP) to allow the dye to accumulate.

  • Efflux Initiation: Wash the cells and resuspend them in a buffer containing an energy source (e.g., glucose) to initiate efflux.

  • Inhibition: Perform the efflux in the presence and absence of Ianthelliformisamine C.

  • Measurement: Monitor the decrease in intracellular fluorescence over time. A slower decrease in fluorescence in the presence of Ianthelliformisamine C indicates efflux pump inhibition.

Assessing Membrane Permeabilization and Depolarization
  • Outer Membrane: The nitrocefin hydrolysis assay can be used to assess outer membrane permeability. Nitrocefin is a chromogenic cephalosporin that is hydrolyzed by periplasmic β-lactamases. An increase in the rate of nitrocefin hydrolysis indicates damage to the outer membrane.[9][10]

  • Inner Membrane: The uptake of membrane-impermeable fluorescent dyes like propidium iodide (PI) or SYTOX Green can be used to assess inner membrane integrity. These dyes only fluoresce upon binding to intracellular nucleic acids, which is only possible if the inner membrane is compromised.[2][11]

The fluorescent dye diSC3-5 can be used to measure changes in membrane potential. This dye accumulates in polarized membranes, leading to self-quenching of its fluorescence. Depolarization of the membrane results in the release of the dye and an increase in fluorescence.[12][13]

Protocol:

  • Dye Loading: Incubate bacteria with diSC3-5 until a stable, quenched fluorescence signal is achieved.

  • Treatment: Add Ianthelliformisamine C and monitor the fluorescence over time.

  • Analysis: An increase in fluorescence indicates membrane depolarization.

Conclusion

Resolving the ambiguity surrounding the bacterial target of Ianthelliformisamine C is a critical step in its development as a potential therapeutic. This guide has provided a comparative overview of modern target identification strategies, from direct affinity-based methods to unbiased genetic and label-free proteomic approaches. By carefully selecting and implementing the appropriate experimental workflows, researchers can move beyond the current impasse and definitively characterize the molecular mechanism of this promising marine natural product. The validation of any putative target through the specific mechanism-of-action assays detailed herein will be paramount to building a robust and compelling case for the future of Ianthelliformisamine C in the fight against bacterial infections.

References

  • New Ianthelliformisamine Derivatives as Antibiotic Enhancers against Resistant Gram-Negative Bacteria. (2014). Journal of Medicinal Chemistry. [Link]

  • Nitrocefin hydrolysis assay. (n.d.). Bio-protocol. [Link]

  • Ianthelliformisamines A–C, Antibacterial Bromotyrosine-Derived Metabolites from the Marine Sponge Suberea ianthelliformis. (2012). Journal of Natural Products. [Link]

  • Deriving Novel Quaternary Ammonium Compound Disinfectant Scaffolds from a Natural Product: Mechanistic Insights of the Quaternization of Ianthelliformisamine C. (2023). ChemMedChem. [Link]

  • Total synthesis of ianthelliformisamine C and alkyl and QAC analogs. (n.d.). ResearchGate. [Link]

  • Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. (2020). Journal of Visualized Experiments. [Link]

  • Ianthelliformisamines A-C, Antibacterial Bromotyrosine-Derived Metabolites From the Marine Sponge Suberea Ianthelliformis. (2012). PubMed. [Link]

  • Thermal proteome profiling in bacteria: probing protein state in vivo. (2018). Molecular Systems Biology. [Link]

  • Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli. (2015). Antimicrobial Agents and Chemotherapy. [Link]

  • A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. (2022). Microbiology Society. [Link]

  • Ethidium Bromide Efflux Inhibition Assay. (n.d.). Bio-protocol. [Link]

  • A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. (2020). MDPI. [Link]

  • A Novel and Quantitative Detection Assay (effluxR) for Identifying Efflux-Associated Resistance Genes Using Multiplex Digital PCR in Clinical Isolates of Pseudomonas aeruginosa. (2023). PMC. [Link]

  • Thermal proteome profiling in bacteria: probing protein state in vivo. (2018). PubMed. [Link]

  • Method for Estimation of Low Outer Membrane Permeability to β-Lactam Antibiotics. (2001). Antimicrobial Agents and Chemotherapy. [Link]

  • Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. (2016). PMC. [Link]

  • Inner Membrane Permeabilization: DiSC35 Assay Methods. (n.d.). Hancock Lab. [Link]

  • Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance. (2024). MDPI. [Link]

  • Fluorescence Microscopy Methods for Determining the Viability of Bacteria in Association with Mammalian Cells. (2013). Journal of Visualized Experiments. [Link]

  • Study of antimicrobial resistance profile and efflux mediated drug resistance in clinical isolates of Pseudomonas aeruginosa detected by ethidium bromide-agar Cartwheel method. (2022). International Journal of Research in Medical Sciences. [Link]

  • Identification of Natural Compound Inhibitors for Multidrug Efflux Pumps of Escherichia coli and Pseudomonas aeruginosa Using In Silico High-Throughput Virtual Screening and In Vitro Validation. (2014). PLOS One. [Link]

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.